Pirmitegravir
描述
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
属性
CAS 编号 |
2245231-10-9 |
|---|---|
分子式 |
C27H31ClN4O3 |
分子量 |
495.0 g/mol |
IUPAC 名称 |
(2S)-2-[4-(4-chlorophenyl)-2,3,6-trimethyl-1-[(1-methylpyrazol-4-yl)methyl]pyrrolo[2,3-b]pyridin-5-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid |
InChI |
InChI=1S/C27H31ClN4O3/c1-15-17(3)32(14-18-12-29-31(7)13-18)25-21(15)23(19-8-10-20(28)11-9-19)22(16(2)30-25)24(26(33)34)35-27(4,5)6/h8-13,24H,14H2,1-7H3,(H,33,34)/t24-/m0/s1 |
InChI 键 |
GNRDGAWRAIJOSU-DEOSSOPVSA-N |
手性 SMILES |
CC1=C(N(C2=NC(=C(C(=C12)C3=CC=C(C=C3)Cl)[C@@H](C(=O)O)OC(C)(C)C)C)CC4=CN(N=C4)C)C |
规范 SMILES |
CC1=C(N(C2=NC(=C(C(=C12)C3=CC=C(C=C3)Cl)C(C(=O)O)OC(C)(C)C)C)CC4=CN(N=C4)C)C |
产品来源 |
United States |
Foundational & Exploratory
Pirmitegravir's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pirmitegravir (formerly STP0404) is a first-in-class, investigational allosteric integrase inhibitor (ALLINI) demonstrating a novel mechanism of action against Human Immunodeficiency Virus Type 1 (HIV-1). Unlike traditional integrase strand transfer inhibitors (INSTIs), this compound binds to a non-catalytic site on the HIV-1 integrase (IN) enzyme, specifically at the binding site of the host protein Lens Epithelium-Derived Growth Factor/p75 (LEDGF/p75). This allosteric modulation induces aberrant hyper-multimerization of the integrase enzyme, disrupting the late stages of the viral life cycle, particularly virion maturation. The resulting viral particles are non-infectious due to the mislocalization of viral ribonucleic acid (RNA). Clinical trial data has provided proof-of-concept for this mechanism, showing significant viral load reductions in treatment-naive HIV-1 infected adults. This guide provides a detailed technical overview of this compound's mechanism of action, supported by preclinical and clinical data, experimental protocols, and visual representations of the key processes.
Core Mechanism of Action
This compound's primary mode of action is the allosteric inhibition of HIV-1 integrase, which leads to a potent antiviral effect by disrupting the proper assembly of new virions.[1]
1. Binding to the LEDGF/p75 Pocket: this compound targets the catalytic core domain (CCD) of HIV-1 integrase at the dimer interface. This pocket is also the binding site for the cellular cofactor LEDGF/p75, which is essential for the tethering of the pre-integration complex to the host chromatin.[1]
2. Induction of Integrase Hyper-multimerization: Upon binding, this compound acts as a 'molecular glue', inducing a conformational change in the integrase enzyme. This change promotes aberrant, uncontrolled polymerization or "hyper-multimerization" of integrase proteins.[2][3]
3. Disruption of Virion Maturation: This hyper-multimerization of integrase interferes with its normal function during the late stages of viral replication. Specifically, it inhibits the interaction between integrase and the viral genomic RNA.[3] This disruption leads to the mislocalization of the viral ribonucleoprotein complexes, resulting in the production of eccentric, non-infectious virions.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Antiviral Activity of this compound
| HIV-1 Strain | Cell Line | IC50 (nM) | TC50 (µM) | Therapeutic Index (TI) | Reference |
| HIV-1NL4-3 | Human PBMCs | 0.41 | >10 | >24,000 | [4] |
| HIV-189.6 | CEMx174 | 1.4 | - | - | [4] |
| WT | - | 10.4 ± 0.4 | - | - | [5] |
| Y99H Mutant | - | 39.9 ± 4.8 | - | - | [5] |
| A128T Mutant | - | 132.9 ± 31.9 | - | - | [5] |
| Y99H/A128T Mutant | - | 1559.8 ± 62.2 | - | - | [5] |
Table 2: Phase IIa Clinical Trial Data (10-day monotherapy)
| This compound Dose | Mean Viral Load Reduction (log10 copies/mL) | Reference |
| 200 mg once daily | -1.55 | [1] |
| 400 mg once daily | -1.19 | [1] |
| Placebo | -0.25 | [1] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration | ~1 hour | [1] |
| Half-life | 12-14 hours | [1] |
Table 4: Surface Plasmon Resonance (SPR) Binding Affinity
| Integrase Construct | Ligand | KD (nM) | Reference |
| Wild-Type CCD | This compound | ~24 | [5] |
| Y99H/A128T CCD | This compound | ~77 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.
Antiviral and Cytotoxicity Assays
-
Objective: To determine the potency of this compound in inhibiting HIV-1 replication and its effect on host cell viability.
-
Protocol:
-
Virus Production: HIV-1 stocks (e.g., NL4-3 strain) are generated by transfecting HEK293T cells with the proviral DNA. Virus-containing supernatants are collected 48 hours post-transfection and quantified for p24 antigen levels.
-
Antiviral Assay:
-
Target cells (e.g., TZM-bl reporter cells or human PBMCs) are seeded in 96-well plates.
-
Cells are pre-incubated with serial dilutions of this compound for a specified time.
-
A standardized amount of HIV-1 is added to the wells and incubated for 3-4 hours.
-
The inoculum is removed, and fresh medium containing the corresponding concentration of this compound is added.
-
After 48 hours, viral replication is quantified by measuring luciferase activity (for TZM-bl cells) or p24 antigen levels in the supernatant.
-
The 50% effective concentration (EC50) is calculated from the dose-response curve.[5]
-
-
Cytotoxicity Assay:
-
Cells are seeded in 96-well plates and incubated with serial dilutions of this compound for the same duration as the antiviral assay.
-
Cell viability is assessed using a colorimetric assay such as the MTS assay, which measures mitochondrial metabolic activity.[6]
-
The 50% cytotoxic concentration (CC50 or TC50) is determined from the dose-response curve.
-
-
Dynamic Light Scattering (DLS) for Integrase Multimerization
-
Objective: To assess the ability of this compound to induce hyper-multimerization of recombinant HIV-1 integrase.
-
Protocol:
-
Protein Preparation: Purified, full-length recombinant wild-type and mutant HIV-1 integrase proteins are used.
-
DLS Measurement:
-
The reactions are performed in a DLS buffer (e.g., 1 M NaCl, 2 mM MgCl2, 2 mM DTT, 50 mM HEPES, pH 7.5), filtered twice through a 0.2 µm filter.[5]
-
A stock solution of this compound (e.g., 1 mM) is prepared in filtered DMSO.[5]
-
This compound is added to a solution of integrase (e.g., 200 nM) to a final concentration of 500 nM.[5][7]
-
The size distribution of particles in the solution is recorded at specified time points (e.g., 1, 5, 10, and 15 minutes) using a DLS instrument.[5][7]
-
A control reaction with DMSO alone is run in parallel.
-
-
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To quantify the binding affinity of this compound to the HIV-1 integrase catalytic core domain (CCD).
-
Protocol:
-
Chip Preparation: A nitrilotriacetic acid (NTA) sensor chip is conditioned with 350 mM NiSO4.[5]
-
Ligand Immobilization: His-tagged recombinant wild-type or mutant HIV-1 IN CCD is immobilized on the NTA sensor chip to a target response level (e.g., ~2,000 response units).[5]
-
Analyte Injection:
-
Serial dilutions of this compound are prepared in a running buffer (e.g., 0.01 M HEPES pH 7.4, 0.15 M NaCl, 0.05% v/v Surfactant P20, and 5% DMSO).[5]
-
The this compound solutions are injected over the sensor chip surface at a constant flow rate.
-
-
Data Analysis: The association and dissociation rates are monitored in real-time. The equilibrium dissociation constant (KD) is calculated by fitting the binding data to a suitable model, such as the Hill equation.[5]
-
Affinity Pull-Down Assay for CCD-CTD Interaction
-
Objective: To determine if this compound mediates the interaction between the integrase CCD and the C-terminal domain (CTD).
-
Protocol:
-
Immobilization of CCD: His-tagged IN CCD is immobilized on Ni-NTA resin.
-
Binding Reaction: The immobilized CCD is incubated with purified IN CTD in the presence or absence of this compound.
-
Washing: The resin is washed to remove non-specific binding proteins.
-
Elution and Detection: The bound proteins are eluted and analyzed by SDS-PAGE and Western blotting using an antibody against the CTD to detect its presence.
-
Visualizations
This compound's Mechanism of Action Pathway
Caption: this compound binds to the HIV-1 integrase CCD, inducing hyper-multimerization and disrupting virion maturation.
Experimental Workflow for Antiviral Assay
Caption: Workflow for determining the in vitro antiviral efficacy (EC50) of this compound.
Logical Relationship of Resistance Mechanism
Caption: Resistance mutations in the IN CCD cause steric hindrance, reducing CTD binding and subsequent hyper-multimerization.
References
- 1. One moment, please... [eatg.org]
- 2. journals.asm.org [journals.asm.org]
- 3. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery of Pirmitegravir, an Allosteric Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery and mechanism of action of Pirmitegravir (formerly STP0404), a first-in-class allosteric integrase inhibitor (ALLINI) for the treatment of HIV-1 infection. This compound represents a novel therapeutic approach, targeting a non-catalytic site on the HIV-1 integrase (IN) enzyme, which differentiates it from traditional integrase strand transfer inhibitors (INSTIs).
Introduction: A Novel Mechanism of Action
HIV-1 integrase is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's chromosome.[1] While catalytic site inhibitors (INSTIs) have been highly successful, the emergence of drug resistance necessitates the development of new therapeutic classes.[2] Allosteric HIV-1 integrase inhibitors (ALLINIs) represent this new frontier.[3][4][5][6]
This compound targets the non-catalytic site on the integrase where the host cofactor lens epithelium-derived growth factor (LEDGF)/p75 binds.[7][8][9] Instead of blocking the enzyme's active site, this compound acts as a "molecular glue," inducing aberrant hyper-multimerization of integrase.[1][3][4][5][6][10] This action has a dual effect:
-
Late-Stage Inhibition: It primarily disrupts the proper assembly of new virions during the maturation process by preventing the normal interaction between integrase and the viral genomic RNA.[3][7][10] This results in the production of non-infectious viral particles.[7]
-
Early-Stage Inhibition: To a lesser extent, it can also inhibit the integration of viral DNA during the early phase of infection.[11]
This unique mechanism makes ALLINIs, including this compound, potent against both wild-type HIV-1 and viral strains that have developed resistance to existing therapies.[3][4][5][6][10]
Mechanism of Action: Allosteric Inhibition and Hyper-Multimerization
This compound binds to a V-shaped cavity at the dimer interface of the integrase catalytic core domain (CCD).[3][12] This binding site normally hosts the cellular protein LEDGF/p75, which is crucial for guiding the integration process. By occupying this site, this compound not only competes with LEDGF/p75 but also induces a conformational change that promotes an unnatural interaction between the CCD of one integrase dimer and the C-terminal domain (CTD) of another.[1][3][13]
This drug-induced CCD-CTD interface triggers a chain reaction, leading to the uncontrolled, aberrant polymerization or "hyper-multimerization" of integrase proteins.[1][13] These non-functional protein polymers are detrimental to the virus, particularly during the late stages of replication, leading to the formation of defective virions.[6][11]
Quantitative Data: Antiviral Activity and Clinical Efficacy
This compound has demonstrated potent antiviral activity across various assays and has shown clinical proof of concept.
Table 1: In Vitro Antiviral Potency of this compound
| Assay Type | Cell Line | HIV-1 Strain | IC50 / EC50 | Cytotoxicity (TC50) | Therapeutic Index | Reference |
|---|---|---|---|---|---|---|
| Antiviral Activity | Human PBMCs | HIV-1NL4-3 | 0.41 nM | >10 µM | >24,000 | [9] |
| Antiviral Activity | CEMx174 cells | HIV-189.6 (Dual Tropic) | 1.4 nM | - | - |[8][9] |
Table 2: Phase IIa Clinical Trial Interim Results (10 Days Treatment)
| This compound Dose | Mean Viral Load Reduction (log₁₀ copies/mL) | Fold Reduction | Placebo Reduction | Reference |
|---|---|---|---|---|
| 200 mg (once daily) | -1.55 | ~35.6-fold | -0.25 | [7][14][15] |
| 400 mg (once daily) | -1.19 | ~15.5-fold | -0.25 |[7][14][15] |
Experimental Protocols
The discovery and characterization of this compound involved several key experimental methodologies.
Antiviral Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is a standard method to determine the efficacy of a compound against HIV-1 in primary human cells.
Objective: To measure the 50% inhibitory concentration (IC50) of this compound against HIV-1 replication in human PBMCs.
Methodology:
-
PBMC Isolation: Isolate PBMCs from the blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.
-
Cell Stimulation: Stimulate the isolated PBMCs with phytohemagglutinin (PHA) for 2-3 days to activate the cells and make them susceptible to HIV-1 infection.
-
Infection: Infect the stimulated PBMCs with a known amount of a laboratory-adapted HIV-1 strain (e.g., HIV-1NL4-3).
-
Drug Treatment: Simultaneously, treat the infected cells with serial dilutions of this compound. Include a "no-drug" control (DMSO vehicle) and a "no-virus" control.
-
Incubation: Culture the cells for a period of 7 days to allow for multiple rounds of viral replication.
-
Endpoint Measurement: At the end of the incubation period, collect the cell culture supernatant. Quantify the amount of HIV-1 p24 antigen in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the percentage of p24 inhibition against the drug concentration. Calculate the IC50 value, which is the concentration of this compound that inhibits viral replication by 50%, using a non-linear regression model (four-parameter dose-response curve).[16]
Integrase Hyper-Multimerization Assay (Dynamic Light Scattering)
This biochemical assay directly visualizes the drug-induced aggregation of the target protein.
Objective: To assess the ability of this compound to induce hyper-multimerization of recombinant full-length HIV-1 integrase in vitro.
Methodology:
-
Protein Preparation: Use purified, recombinant full-length wild-type HIV-1 integrase.
-
Reaction Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES-NaOH pH 7.5, 1 M NaCl, 2 mM MgCl₂, 2 mM DTT) filtered to remove any particulate matter.[13]
-
DLS Setup: Dilute the integrase protein to a final concentration (e.g., 12.5 nM) in the reaction buffer within a DLS cuvette.[13]
-
Baseline Measurement: Place the cuvette in a dynamic light scattering (DLS) instrument and take an initial reading to determine the baseline hydrodynamic radius of the integrase protein before inhibitor addition.
-
Inhibitor Addition: Add a defined concentration of this compound (e.g., 62.5 nM) to the cuvette.[13]
-
Time-Course Measurement: Immediately begin recording particle size distributions over time (e.g., every minute for 10 minutes).[10]
-
Data Analysis: Analyze the change in the hydrodynamic radius of the particles over time. A rapid and significant increase in the average particle radius (e.g., to >400 nm) indicates inhibitor-induced protein aggregation or hyper-multimerization.[10]
References
- 1. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Inhibitor Development Targeting HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. One moment, please... [eatg.org]
- 8. This compound | HIV Protease | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Item - The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound. - The Francis Crick Institute - Figshare [crick.figshare.com]
- 13. journals.asm.org [journals.asm.org]
- 14. ST Pharm's this compound Shows First Clinical Proof of Concept for Novel HIV Drug Class [trial.medpath.com]
- 15. ST Pharm’s this compound shows strong antiviral efficacy in phase 2a HIV trial < Pharma < Article - KBR [koreabiomed.com]
- 16. Allosteric Integrase Inhibitor Influences on HIV-1 Integration and Roles of LEDGF/p75 and HDGFL2 Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Pirmitegravir (STP0404): An In-Depth Technical Guide for HIV-1 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirmitegravir (formerly known as STP0404) is a novel, potent, and orally bioavailable allosteric integrase inhibitor (ALLINI) under investigation for the treatment of HIV-1 infection. As a first-in-class agent, this compound presents a distinct mechanism of action compared to currently approved integrase strand transfer inhibitors (INSTIs). This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, in vitro antiviral activity, resistance profile, cytotoxicity, and preclinical pharmacokinetics. The information is intended to support further research and development of this promising antiretroviral candidate.
Mechanism of Action
This compound is an allosteric inhibitor of the HIV-1 integrase enzyme, a critical protein for viral replication. Unlike INSTIs that target the catalytic site of the enzyme, this compound binds to a non-catalytic site, specifically the interface where the integrase catalytic core domain (CCD) dimerizes and interacts with the host protein lens epithelium-derived growth factor (LEDGF/p75). This binding induces aberrant multimerization of the integrase enzyme. This hyper-multimerization disrupts the normal function of integrase in the late stages of the viral life cycle, specifically impairing the proper assembly of the viral core and the packaging of the viral RNA genome. This leads to the production of non-infectious viral particles.
In Vitro Antiviral Activity
This compound demonstrates potent antiviral activity against both wild-type and raltegravir-resistant strains of HIV-1. The 50% inhibitory concentration (IC50) values are in the picomolar to low nanomolar range in various cell types.
| HIV-1 Strain | Cell Line | IC50 (nM) | Therapeutic Index (TI) |
| HIV-1NL4-3 | Human PBMCs | 0.41 | >24,000 |
| HIV-189.6 (dual tropic) | CEMx174 | 1.4 | >7,143 |
| Raltegravir-Resistant Strains | Human PBMCs | Potent Activity | - |
Table 1: In Vitro Antiviral Activity of this compound against HIV-1.
Experimental Protocol: In Vitro Antiviral Assay
The antiviral activity of this compound was determined using cell-based assays with different HIV-1 strains and cell lines.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) were stimulated with phytohemagglutinin (PHA). CEMx174 cells were maintained in appropriate culture medium.
-
Infection: Cells were infected with HIV-1 strains (e.g., NL4-3, 89.6) at a specific multiplicity of infection (MOI).
-
Drug Treatment: this compound was added to the infected cell cultures at various concentrations.
-
Incubation: The cultures were incubated for 5 to 7 days to allow for viral replication.
-
Endpoint Measurement: The concentration of the viral p24 antigen in the cell culture supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA) as a measure of viral replication.
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of viral replication, was calculated from the dose-response curve.
Resistance Profile
In vitro resistance selection studies have identified key mutations in the HIV-1 integrase that confer resistance to this compound. The primary resistance pathway involves the emergence of the Y99H mutation, followed by the A128T mutation at higher drug concentrations. The double mutant (Y99H/A128T) exhibits a significant reduction in susceptibility to this compound.
| Integrase Mutation(s) | Fold-Change in IC50 vs. Wild-Type |
| Y99H | ~4-fold |
| A128T | ~13-fold |
| Y99H/A128T | >150-fold |
Table 2: In Vitro Resistance Profile of this compound.
Experimental Protocol: Resistance Selection Assay (Viral Breakthrough)
The selection of this compound-resistant HIV-1 variants was conducted through in vitro cell culture-based viral breakthrough assays.
Structural Biology of the Pirmitegravir-Integrase Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the structural and mechanistic basis of the interaction between Pirmitegravir (PIR), an allosteric integrase inhibitor (ALLINI), and HIV-1 integrase (IN). This compound represents a novel class of antiretroviral agents that function by inducing aberrant multimerization of integrase, thereby disrupting viral maturation.[1][2][3] This document summarizes key structural data, binding affinities, and the molecular mechanisms of action and resistance, supported by detailed experimental protocols and visualizations.
Mechanism of Action of this compound
This compound is a pyrrolopyridine-based allosteric inhibitor of HIV-1 integrase.[1][4] Unlike integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site, this compound binds to a non-catalytic, V-shaped cavity at the dimer interface of the integrase catalytic core domain (CCD).[1][3][5] This binding site is also the recognition site for the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75), making this compound a competitive inhibitor of the IN-LEDGF/p75 interaction, which is crucial for the integration of viral DNA into the host genome.[1][5]
The principal mechanism of action for this compound involves acting as a "molecular glue."[2][6] Upon binding to the CCD dimer, this compound induces a conformational change that promotes an aberrant, head-to-tail interaction between the CCD of one integrase dimer and the C-terminal domain (CTD) of another.[2][5] This leads to uncontrolled, pathological hyper-multimerization of integrase, which is detrimental to the proper assembly and maturation of new virions, resulting in the production of non-infectious viral particles.[1][2][3]
Caption: this compound's allosteric binding and induction of integrase hyper-multimerization.
Structural Insights from Crystallography
X-ray crystallography has been instrumental in elucidating the atomic details of the this compound-integrase interaction. The structures reveal that this compound anchors within the V-shaped pocket on the CCD dimer.[5] Key interactions involve a network of hydrogen bonds and hydrophobic contacts.[5] Specifically, the inhibitor's pharmacophore carboxylic acid forms bidentate hydrogen bonds with the backbone amides of residues Glu170 and His171 of the integrase.[7] this compound then acts as an interface, engaging a triad of invariant residues on the CTD—Tyr226, Trp235, and Lys266—to nucleate and stabilize the pathological CCD-CTD interaction that drives hyper-multimerization.[2]
The following table summarizes the Protein Data Bank (PDB) entries for key structures of this compound and its analog, EKC110, in complex with wild-type and resistant mutant HIV-1 integrase domains.
| PDB ID | Description | Resolution (Å) |
| 8A1Q | Wild-Type (WT) IN CTD-CCD complex with this compound (PIR) | 2.15 |
| 8S9Q | WT IN CCD complex with this compound (PIR) | 1.70 |
| 8T52 | Y99H/A128T mutant IN CCD complex with this compound (PIR) | 1.90 |
| 8T5B | WT IN CTD-CCD complex with EKC110 (PIR analog) | 2.08 |
| 8D3S | WT IN CCD complex with EKC110 | 1.80 |
| 8T5A | Y99H/A128T mutant IN CCD complex with EKC110 | 1.80 |
Data sourced from the PDB and associated publications.[1][5]
Quantitative Analysis of this compound-Integrase Binding
Surface Plasmon Resonance (SPR) has been used to quantify the binding affinity of this compound for the HIV-1 integrase CCD. These studies show that while this compound binds effectively to the WT CCD dimer, the primary resistance mutations (Y99H/A128T) do not significantly impact this initial binding event.[5] Instead, resistance arises from the disruption of the subsequent recruitment of the CTD.[1][5]
| Complex | Dissociation Constant (KD) | Notes |
| PIR + WT IN CCD | 134 ± 11 nM | Demonstrates direct binding of this compound to the catalytic core domain dimer. |
| PIR + Y99H/A128T IN CCD | 113 ± 13 nM | Shows that the primary resistance mutations do not substantially affect direct inhibitor binding. |
| PIR + WT IN CTD-CCD Fusion | ~5 nM | The presence of the CTD significantly enhances binding affinity, highlighting its role in the complex. |
Data from SPR analysis as reported by Dinh et al. (2024).[5]
Antiviral Potency and Resistance
This compound is a highly potent inhibitor of wild-type HIV-1 replication.[1] However, cell culture-based viral breakthrough assays have identified the emergence of resistance mutations, primarily Y99H and A128T in the integrase CCD.[1][5] The double mutant, Y99H/A128T, confers a greater than 150-fold resistance to this compound.[1][2][5]
| HIV-1 Strain | This compound (PIR) EC50 (nM) | EKC110 EC50 (nM) | Fold Change (PIR vs. WT) |
| Wild-Type (WT) | 0.53 ± 0.05 | 0.28 ± 0.03 | 1.0 |
| Y99H Mutant | 11.2 ± 1.1 | 3.1 ± 0.4 | ~21 |
| A128T Mutant | 12.3 ± 1.9 | 3.6 ± 0.6 | ~23 |
| Y99H/A128T Mutant | 81.7 ± 9.8 | 5.8 ± 0.8 | >150 |
EC50 values determined in TZM-bl cell-based assays.[1][5]
The structural basis for this resistance is not the prevention of this compound binding to the CCD, but rather the introduction of steric hindrance at the newly formed CCD-CTD interface.[1][2][5] The Y99H and A128T mutations clash with residues on the CTD (such as Tyr226), preventing the stable formation of the ternary CCD-PIR-CTD complex and thus abrogating the induction of hyper-multimerization.[5]
Caption: Steric hindrance as the mechanism of resistance to this compound.
Experimental Protocols
Protein Expression and Purification for Crystallography
HIV-1 integrase constructs (e.g., WT CCD, Y99H/A128T CCD, and CTD-CCD fusions) are typically expressed in E. coli. The protocol involves cloning the desired IN sequence into an expression vector (e.g., pET series) with a purification tag such as a His6-tag.
-
Transformation: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Culture Growth: Cells are grown in Luria-Bertani (LB) or Terrific Broth (TB) medium at 37°C to an OD600 of ~0.6-0.8.
-
Induction: Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.2-1 mM, followed by incubation at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing Tris-HCl, NaCl, imidazole (for His-tag), and protease inhibitors. Lysis is performed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA affinity column. The column is washed, and the protein is eluted with a high-concentration imidazole gradient.
-
Further Purification: The eluted protein is often subjected to further purification steps, such as ion-exchange and size-exclusion chromatography, to achieve high purity. Protein concentration is determined by UV absorbance at 280 nm.
X-ray Crystallography
-
Crystallization: Purified IN protein is concentrated and mixed with the inhibitor (this compound) at a molar excess. Crystallization screening is performed using vapor diffusion methods (sitting or hanging drop) with various commercial and in-house screens at a controlled temperature (e.g., 20°C).
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: Data are processed, integrated, and scaled. The structure is solved by molecular replacement using a previously known integrase structure (e.g., PDB ID 6NUJ) as a search model.[1][5] The model is then refined using software such as PHENIX or REFMAC5, with manual rebuilding in Coot.[5]
Caption: A simplified workflow for determining the this compound-Integrase crystal structure.
Surface Plasmon Resonance (SPR)
SPR assays are performed to measure the binding kinetics and affinity between this compound and integrase domains.
-
Chip Preparation: A sensor chip (e.g., Ni-NTA) is used to immobilize the His-tagged integrase protein.
-
Analyte Injection: A series of this compound concentrations, prepared by serial dilution in a running buffer with a small percentage of DMSO (e.g., 5%), are injected over the chip surface.[7]
-
Data Acquisition: The association and dissociation of this compound are monitored in real-time by detecting changes in the refractive index at the sensor surface, generating sensorgrams.
-
Data Analysis: The resulting sensorgrams are corrected for background binding using a reference surface.[7] The dissociation constant (KD) is determined by fitting the steady-state binding data to a suitable model, such as the Hill equation.[7]
Antiviral Assays
The antiviral potency (EC50) of this compound is determined using cell-based assays.
-
Cell Culture: TZM-bl cells, which contain an integrated HIV-1 LTR-luciferase reporter cassette, are seeded in multi-well plates.
-
Infection: Cells are infected with a specific HIV-1 strain (e.g., WT or mutant) in the presence of serially diluted concentrations of this compound.
-
Incubation: The infected cells are incubated for a period (e.g., 48 hours) to allow for viral replication.
-
Luciferase Measurement: After incubation, cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the level of viral replication.
-
EC50 Calculation: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[4]
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Pirmitegravir's Impact on HIV-1 Maturation and Assembly: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirmitegravir is an investigational, first-in-class allosteric integrase inhibitor (ALLINI) for the treatment of HIV-1 infection.[1][2][3] Unlike traditional integrase strand transfer inhibitors (INSTIs), this compound employs a novel mechanism of action that primarily disrupts the late stages of the viral life cycle, specifically virion maturation and assembly.[4][5][6] This document provides a detailed technical overview of this compound's mechanism, efficacy, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Disruption of Integrase Multimerization
This compound targets the HIV-1 integrase (IN) enzyme, a crucial protein for viral replication. However, instead of blocking its catalytic activity, this compound binds to a non-catalytic, allosteric site located in a V-shaped cavity at the dimer interface of the integrase catalytic core domain (CCD).[4][5][7] This binding event is the initiating step in a cascade that ultimately leads to the production of non-infectious virions.
The primary mode of action for this compound is the induction of aberrant, uncontrolled hyper-multimerization of the integrase protein.[4][5][8] This process is detrimental to the normal functions of integrase during both the early and late stages of viral replication, but its effect is significantly more potent during virion maturation.[4][5] The binding of this compound stabilizes the interaction between the catalytic core domain (CCD) and the C-terminal domain (CTD) of adjacent integrase dimers, leading to the formation of non-functional protein polymers.[4][5]
This hyper-multimerization of integrase has critical downstream consequences for viral assembly. It impairs the proper interaction between integrase and the viral genomic RNA.[7][8][9][10] As a result, the ribonucleoprotein complexes are mislocalized outside of the protective capsid core during virion morphogenesis.[2][4] The resulting viral particles are immature and non-infectious.[1][2][11]
Caption: this compound's mechanism of action pathway.
Quantitative Efficacy Data
Clinical trial and in vitro data demonstrate this compound's potent antiviral activity.
Phase IIa Clinical Trial Efficacy
Interim results from a Phase IIa randomized, double-blind, placebo-controlled trial in ART-naïve adults with HIV-1 infection showed significant viral load reductions after 10 days of once-daily oral administration.[2][12]
| Treatment Group | Mean Viral Load Reduction (log₁₀ copies/mL) | Fold Reduction |
| This compound 200 mg | -1.55[1][2] | 35.6[3] |
| This compound 400 mg | -1.19[1][2] | 15.5[3] |
| Placebo | -0.25[1][2] | - |
In Vitro Resistance Data
Cell culture-based viral breakthrough assays identified the Y99H/A128T mutations in the integrase enzyme, which confer significant resistance to this compound.[9][10]
| HIV-1 Variant | Fold Resistance to this compound |
| Wild-Type (WT) | 1 |
| Y99H/A128T IN | >150[5][7][8][9][10][13] |
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the activity of this compound.
Antiviral Activity Assay (EC₅₀ Determination)
This assay determines the concentration of this compound required to inhibit 50% of viral replication in a cell culture system.
-
Cell Preparation: Target cells (e.g., TZM-bl) are seeded in 24-well plates.
-
Inhibitor Preparation: A serial dilution of this compound is prepared.
-
Pre-incubation: The target cells are pre-incubated with the various concentrations of this compound or DMSO (as a control) for 3-4 hours at 37°C.[4]
-
Infection: Cells are infected with a known amount of HIV-1 (e.g., NL4.3 strain).
-
Incubation: The infected cells are incubated for 48 hours at 37°C.[4]
-
Lysis and Measurement: Cells are lysed, and the activity of a reporter gene (e.g., luciferase) is measured.[4]
-
Data Analysis: The EC₅₀ value is calculated by plotting the percentage of viral inhibition against the drug concentration.[4]
Caption: Workflow for determining the EC₅₀ of this compound.
Virus Infectivity Assay
This assay measures the infectivity of viral particles produced in the presence of this compound.
-
Cell Transfection: HEK293T cells are transfected with a replication-competent proviral plasmid (e.g., pNL4-3).[4]
-
Virus Production: The transfected cells are cultured for 48 hours to allow for the production of new virions.[4]
-
Supernatant Collection: The cell culture supernatant containing the newly produced viruses is collected and filtered.[4]
-
p24 Quantification: The amount of p24 capsid protein in the supernatant is quantified (e.g., by Western blot) to normalize the amount of virus used for infection.[4]
-
Infection of Target Cells: TZM-bl indicator cells are infected with the p24-normalized virus supernatant.[4]
-
Measurement of Infectivity: After 48 hours, the infectivity is measured via a luciferase assay.[4]
Caption: Workflow for assessing the infectivity of progeny virions.
Mechanism of Resistance
The primary resistance mechanism to this compound involves mutations at the Y99 and A128 residues of the integrase enzyme.[5][9] Interestingly, these mutations do not significantly impact the direct binding of this compound to the CCD dimer.[4][5][9] Instead, the resistance is conferred through a more complex structural mechanism.
The Y99H/A128T mutations introduce a steric hindrance at the interface where this compound mediates the interaction between the CCD of one integrase dimer and the CTD of another.[4][5][9][10] This steric clash compromises the ability of the CTD to bind to the CCD-Pirmitegravir complex.[5][9][10] Consequently, the full-length integrase with these mutations is substantially less susceptible to the this compound-induced hyper-multimerization that is essential for its antiviral effect.[5][9][10]
Caption: Logical flow of the this compound resistance mechanism.
Conclusion
This compound represents a significant advancement in HIV-1 therapeutics, acting through a novel mechanism that targets viral maturation. By inducing aberrant hyper-multimerization of integrase, it effectively prevents the formation of infectious viral particles. The clinical data to date demonstrates potent antiviral efficacy. While resistance can emerge through mutations that sterically hinder the drug's multimerization-inducing effect, the elucidation of this mechanism provides a rational basis for the development of next-generation ALLINIs with a higher barrier to resistance. This compound validates the allosteric inhibition of integrase as a clinically viable strategy and marks the potential for the first new class of HIV drugs in over a decade.[1][11]
References
- 1. ST Pharm's this compound Shows First Clinical Proof of Concept for Novel HIV Drug Class [trial.medpath.com]
- 2. eatg.org [eatg.org]
- 3. ST Pharm’s this compound shows strong antiviral efficacy in phase 2a HIV trial < Pharma < Article - KBR [koreabiomed.com]
- 4. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. journals.asm.org [journals.asm.org]
- 10. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sacgrs.org [sacgrs.org]
- 12. IDWeek 2025: this compound demonstrates proof of concept in HIV [clinicaltrialsarena.com]
- 13. researchgate.net [researchgate.net]
The Vanguard of HIV Treatment: An In-depth Technical Guide to Investigational Antiretroviral Agents Targeting Integrase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core scientific and clinical data on investigational antiretroviral agents targeting the HIV integrase enzyme. As the landscape of HIV treatment evolves, integrase strand transfer inhibitors (INSTIs) have become a cornerstone of highly active antiretroviral therapy (HAART) due to their potent efficacy, favorable tolerability, and high barrier to resistance. This document delves into the next generation of these critical agents, presenting key data, detailed experimental methodologies, and visual representations of molecular pathways and research workflows to support ongoing research and development in this field.
Introduction: HIV Integrase as a Therapeutic Target
The human immunodeficiency virus (HIV) life cycle is a multi-stage process that offers several targets for therapeutic intervention.[1][2][3] One of the critical steps is the integration of the viral DNA into the host cell's genome, a process catalyzed by the viral enzyme integrase (IN).[4][5] This integration is essential for the establishment of a persistent infection and the subsequent production of new viral particles. The absence of a human homolog for integrase makes it an ideal target for selective antiretroviral therapy, minimizing the potential for off-target effects.[6]
Integrase inhibitors function by blocking the strand transfer step of the integration process, thereby preventing the covalent insertion of the viral DNA into the host chromosome.[5][7] The first generation of INSTIs, such as raltegravir and elvitegravir, demonstrated the clinical viability of this mechanism.[5] However, the emergence of drug resistance necessitated the development of second-generation agents with improved resistance profiles. This guide focuses on the most promising investigational and recently developed INSTIs that represent the forefront of HIV treatment and prevention strategies.
Investigational Integrase Inhibitors: A Quantitative Overview
The development pipeline for integrase inhibitors includes several promising candidates in various stages of preclinical and clinical evaluation. These agents are characterized by high potency, long half-lives, and improved activity against resistant viral strains.
Cabotegravir (GSK1265744)
Cabotegravir is a second-generation INSTI developed by ViiV Healthcare. A significant advancement with cabotegravir is its formulation as a long-acting injectable, which has profound implications for treatment adherence and pre-exposure prophylaxis (PrEP).[8] Clinical studies have demonstrated that long-acting cabotegravir, administered monthly or every two months, maintains viral suppression in treatment-experienced patients and is highly effective for PrEP.[5][8]
Bictegravir (GS-9883)
Bictegravir, developed by Gilead Sciences, is another potent second-generation INSTI. It is co-formulated with emtricitabine and tenofovir alafenamide in a single-tablet, once-daily regimen (Biktarvy). Bictegravir exhibits a high barrier to resistance and maintains activity against many viral strains resistant to first-generation INSTIs.[9][10] In vitro studies have demonstrated its potent antiviral activity across various HIV-1 subtypes and HIV-2.[9][10]
Novel and Preclinical Stage Inhibitors
Research into novel integrase inhibitors continues to explore new chemical scaffolds and mechanisms of action. A notable area of investigation is the development of non-catalytic site integrase inhibitors (NCINIs), also known as allosteric integrase inhibitors (ALLINIs). These compounds bind to a site on the integrase enzyme distinct from the active site, inducing a conformational change that inhibits its function. JTP-0157602 is an example of a novel NCINI that has shown potent antiviral activity in preclinical studies.[11]
Quantitative Data Summary
The following tables summarize the key quantitative data for selected investigational and recently approved integrase inhibitors, providing a comparative view of their potency and activity.
Table 1: In Vitro Antiviral Activity of Investigational Integrase Inhibitors
| Compound | Assay Type | Cell Line/System | EC50 (nM) | IC50 (nM) | Selectivity Index (CC50/EC50) | Reference(s) |
| Bictegravir | Multi-cycle | T-cell lines | 1.5 - 2.4 | - | up to 8,700 | [9] |
| Multi-cycle | Primary CD4+ T-cells | 1.5 ± 0.3 | - | - | [9] | |
| Multi-cycle | Monocyte-derived macrophages | 6.6 ± 4.1 | - | - | [9] | |
| Single-cycle | MAGIC-5A cells (HIV-1) | 1.2 - 2.5 | - | - | [10] | |
| Single-cycle | MAGIC-5A cells (HIV-2) | 1.4 - 5.6 | - | - | [10] | |
| Cabotegravir | Multi-cycle | MDM | - | 39.83 (NCAB) | - | [12] |
| Dolutegravir | Multi-cycle | - | - | - | - | [13] |
| JTP-0157602 (NCINI) | Multi-cycle | H9 cells | 2.3 | - | 2,967 | [11] |
| IN-LEDGF Interaction | - | - | 4.2 | - | [11] | |
| BDM-2 (INLAI) | Multi-cycle | MT4 cells (NL4-3) | 8.7 ± 2.1 | - | >11,494 | [14] |
| IN-LEDGF Interaction | - | - | 62 ± 15 | - | [14] | |
| MUT871 (INLAI) | Multi-cycle | MT4 cells (NL4-3) | 3.1 ± 1.1 | - | >32,258 | [14] |
| IN-LEDGF Interaction | - | - | 14 ± 4 | - | [14] |
EC50: 50% effective concentration; IC50: 50% inhibitory concentration; NCAB: Nanoformulated Cabotegravir; NCINI: Non-catalytic site integrase inhibitor; INLAI: Integrase-LEDGF Allosteric Inhibitor; MDM: Monocyte-derived macrophages.
Table 2: Protein-Adjusted IC90/IC95 Values
| Compound | Protein-Adjusted Value (ng/mL) | Reference(s) |
| Raltegravir | 15 (IC90) | [15] |
| Elvitegravir | 45 (IC90) | [15] |
| Dolutegravir | 64 (IC90) | [15] |
| Bictegravir | 162 (IC95) | [15] |
| Cabotegravir | 166 (IC90) | [15] |
Table 3: Clinical Efficacy of Bictegravir Monotherapy (10-Day Study)
| Bictegravir Dose | Mean Change in Plasma HIV-1 RNA from Baseline (log10 copies/mL) | Reference(s) |
| 5 mg | -0.92 | [16] |
| 25 mg | -1.41 | [16] |
| 50 mg | -1.50 | [16] |
| 100 mg | -1.61 | [16] |
| Placebo | -0.01 | [16] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of investigational integrase inhibitors.
In Vitro Integrase Strand Transfer Assay
This assay quantitatively measures the ability of a compound to inhibit the strand transfer reaction catalyzed by recombinant HIV-1 integrase.
Materials:
-
Recombinant full-length HIV-1 integrase protein.
-
Donor substrate (DS) DNA: A double-stranded oligonucleotide corresponding to the U5 end of the HIV-1 LTR, labeled with biotin at the 5' end.
-
Target substrate (TS) DNA: A double-stranded oligonucleotide with a 3'-end modification (e.g., digoxigenin - DIG).
-
Streptavidin-coated 96-well plates.
-
Reaction buffer, blocking buffer, and wash buffer.
-
HRP-labeled anti-DIG antibody.
-
TMB substrate and stop solution.
-
Plate reader.
Protocol:
-
Pre-warm reaction and blocking buffers to 37°C.
-
Dilute the DS DNA in reaction buffer and add 100 µL to each well of the streptavidin-coated plate. Incubate for 30 minutes at 37°C to allow the DS DNA to bind to the plate.
-
Wash the plate three times with reaction buffer to remove unbound DS DNA.
-
Block the wells with 200 µL of blocking buffer for 30 minutes at 37°C to prevent non-specific binding.
-
Wash the plate three times with reaction buffer.
-
Prepare serial dilutions of the test compound (investigational inhibitor) in reaction buffer.
-
Dilute the HIV-1 integrase enzyme in reaction buffer.
-
Add 50 µL of the diluted integrase enzyme to each well (except for no-enzyme controls).
-
Add 50 µL of the test compound dilutions or control (e.g., sodium azide as a positive control, buffer as a negative control) to the appropriate wells. Incubate for 30 minutes at 37°C.
-
Add 10 µL of the TS DNA to each well to initiate the strand transfer reaction. Incubate for 60 minutes at 37°C.
-
Wash the plate five times with wash buffer to remove un-integrated TS DNA.
-
Add 100 µL of diluted HRP-labeled anti-DIG antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 10-20 minutes.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
(Protocol synthesized from information in[17])
Cell-Based HIV Replication Assay
This assay measures the ability of a compound to inhibit HIV replication in a cell culture system.
Materials:
-
Target cells (e.g., T-cell lines like MT-4 or CEM, or primary cells like peripheral blood mononuclear cells - PBMCs).
-
HIV-1 viral stock (e.g., laboratory-adapted strains like NL4-3 or clinical isolates).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Test compounds.
-
Method for quantifying viral replication (e.g., p24 antigen ELISA, luciferase reporter assay, or flow cytometry for intracellular p24).
Protocol:
-
Plate target cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the test compound dilutions to the wells containing the cells.
-
Infect the cells with a pre-titered amount of HIV-1 viral stock.
-
Incubate the plates at 37°C in a CO2 incubator for a defined period (typically 4-7 days).
-
After the incubation period, quantify viral replication using one of the following methods:
-
p24 ELISA: Collect the cell culture supernatant and measure the concentration of the HIV-1 p24 capsid protein using a commercial ELISA kit.[18]
-
Reporter Gene Assay: If using a reporter cell line (e.g., TZM-bl), lyse the cells and measure the activity of the reporter gene (e.g., luciferase or β-galactosidase).[19]
-
Intracellular p24 Staining: For primary cell assays, cells can be fixed, permeabilized, and stained with a fluorescently labeled anti-p24 antibody, followed by analysis using flow cytometry.[20]
-
-
Determine the cytotoxicity of the compound in parallel by incubating cells with the compound in the absence of virus and measuring cell viability (e.g., using an MTT or XTT assay).
-
Calculate the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) to determine the selectivity index (CC50/EC50).
(Protocol synthesized from information in[18][19][20][21])
Lentiviral Vector-Based Single-Round Infectivity Assay
This assay provides a safe and high-throughput method for screening inhibitors of reverse transcription and integration. It utilizes replication-defective lentiviral vectors that carry a reporter gene.
Materials:
-
Packaging cell line (e.g., HEK293T).
-
Plasmids for lentiviral vector production: a packaging plasmid (encoding Gag-Pol), an envelope plasmid (e.g., encoding VSV-G), and a transfer vector plasmid (containing the reporter gene, e.g., luciferase, and the lentiviral packaging signal).
-
Target cell line (e.g., HEK293T or a relevant cell line for HIV infection).
-
Transfection reagent.
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Lentiviral Vector Production:
-
Co-transfect the packaging cell line with the packaging, envelope, and transfer vector plasmids.
-
Harvest the cell culture supernatant containing the pseudotyped lentiviral particles 48-72 hours post-transfection.
-
Titer the viral vector stock.
-
-
Infectivity Assay:
-
Plate the target cells in a 96-well or 384-well plate.
-
Add serial dilutions of the test compounds to the cells.
-
Add a standardized amount of the lentiviral vector supernatant to each well.
-
Incubate the plates for 48-72 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of reporter gene expression for each compound concentration.
-
Determine the EC50 value.
-
(Protocol synthesized from information in[22][23][24][25])
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of HIV integrase inhibition and a typical experimental workflow for the evaluation of novel INSTIs.
HIV Integrase Mechanism and Inhibition Pathway
Caption: Mechanism of HIV integrase and the point of inhibition by INSTIs.
Experimental Workflow for Investigational INSTI Evaluation
Caption: A generalized workflow for the development of an investigational INSTI.
Conclusion
The field of antiretroviral therapy is continually advancing, with investigational integrase inhibitors at the forefront of efforts to develop more durable, convenient, and effective treatment and prevention strategies for HIV. The agents discussed in this guide, characterized by their high potency and favorable resistance profiles, hold the promise of further improving the quality of life for people living with HIV. The detailed experimental protocols and visualized workflows provided herein are intended to serve as a valuable resource for the scientific community, fostering continued innovation in the fight against HIV/AIDS.
References
- 1. targethiv.org [targethiv.org]
- 2. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 3. HIV Drugs and the HIV Lifecycle | The Well Project [thewellproject.org]
- 4. Discovery and development of integrase inhibitors - Wikipedia [en.wikipedia.org]
- 5. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Antiviral Activity and Resistance Profile of the Novel HIV-1 Non-Catalytic Site Integrase Inhibitor JTP-0157602 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Year-Long Extended Release Nanoformulated Cabotegravir Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrase Inhibitor Resistance Mechanisms and Structural Characteristics in Antiretroviral Therapy-Experienced, Integrase Inhibitor-Naive Adults with HIV-1 Infection Treated with Dolutegravir plus Two Nucleoside Reverse Transcriptase Inhibitors in the DAWNING Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiviral Activity, Safety, and Pharmacokinetics of Bictegravir as 10-Day Monotherapy in HIV-1–Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Novel High Throughput, Parallel Infection Assay for Determining the Replication Capacities of 346 Primary HIV-1 Isolates of the Zurich Primary HIV-1 Infection Study in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Reliable Estimation of CD8 T Cell Inhibition of In Vitro HIV-1 Replication [frontiersin.org]
- 21. journals.asm.org [journals.asm.org]
- 22. A High-Throughput HIV-1 Drug Screening Platform, Based on Lentiviral Vectors and Compatible with Biosafety Level-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Screening of Potential HIV-1 Inhibitors/Replication Blockers Using Secure Lentiviral in Vitro System - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ema.europa.eu [ema.europa.eu]
- 25. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Pirmitegravir In Vitro Antiviral Assay Protocols: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirmitegravir (STP0404) is a novel, potent, and selective allosteric integrase inhibitor (ALLINI) for the treatment of HIV-1 infection.[1][2] Unlike traditional integrase strand transfer inhibitors (INSTIs), this compound targets the non-catalytic site of the HIV-1 integrase enzyme, specifically the lens epithelium-derived growth factor/p75 (LEDGF/p75) binding site.[1][3][4] This unique mechanism of action involves inducing aberrant integrase multimerization, which disrupts the normal process of viral assembly and maturation, ultimately leading to the production of non-infectious viral particles.[3][4][5][6] These application notes provide detailed protocols for the in vitro assessment of this compound's antiviral activity, cytotoxicity, and resistance profile.
Mechanism of Action
This compound functions by binding to an allosteric site on the HIV-1 integrase, a site distinct from the catalytic active site targeted by INSTIs. This binding event induces a conformational change in the integrase enzyme, promoting its hyper-multimerization.[6] This abnormal aggregation of integrase proteins interferes with critical late-stage replication events, including the proper assembly of the viral core and the incorporation of viral RNA.[3][4] The resulting virions are morphologically aberrant and non-infectious.
References
- 1. ablinc.com [ablinc.com]
- 2. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 4. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immunodx.com [immunodx.com]
- 6. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Culture Models for Testing Pirmitegravir Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirmitegravir is a first-in-class, investigational allosteric integrase inhibitor (ALLINI) for the treatment of HIV-1 infection.[1][2] Unlike traditional integrase strand transfer inhibitors (INSTIs), this compound employs a novel mechanism of action. It binds to a non-catalytic site on the HIV-1 integrase (IN) enzyme, specifically the lens epithelium-derived growth factor (LEDGF)/p75 binding pocket.[1][3][4] This binding event induces aberrant hyper-multimerization of the integrase enzyme, disrupting the late stages of the viral life cycle.[5][6][7] Specifically, it impairs the proper assembly of the virion core and mislocalizes the viral ribonucleoprotein complex, resulting in the production of non-infectious viral particles.[3][4]
These application notes provide detailed protocols for utilizing common in vitro cell culture models to assess the antiviral efficacy, cytotoxicity, and resistance profile of this compound.
This compound's Mechanism of Action
This compound's primary mode of action is the disruption of virion maturation.[6] By binding to the IN catalytic core domain (CCD) dimer interface, it acts as a "molecular glue," promoting an unnatural hyper-multimerization of integrase. This process interferes with essential IN functions during viral assembly, leading to morphologically aberrant, non-infectious virions.
Caption: this compound's allosteric inhibition of HIV-1 integrase.
Recommended Cell Lines and Reagents
-
HEK293T Cells (Producer Cells): Human Embryonic Kidney cells that are highly transfectable, used for the production of high-titer HIV-1 stocks.[6][8]
-
HeLa TZM-bl Cells (Target Cells): An engineered HeLa cell line expressing CD4, CCR5, and CXCR4. They contain Tat-inducible luciferase and β-galactosidase reporter genes, allowing for quantitative measurement of HIV-1 infection.[8]
-
Human Peripheral Blood Mononuclear Cells (PBMCs): A primary cell model that provides a more physiologically relevant system for assessing antiviral activity.
-
Viral Plasmids: Replication-competent HIV-1 plasmids (e.g., pNL4-3) encoding either wild-type or mutant integrase.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection Reagent: A suitable reagent for plasmid delivery into HEK293T cells (e.g., HilyMax, Lipofectamine).[6][8]
-
Polybrene: Used to enhance viral infectivity in target cells.
Experimental Protocols
Protocol 3.1: HIV-1 Virus Stock Production
-
Cell Seeding: One day prior to transfection, seed HEK293T cells in a 6-well plate at a density of 2–4 x 10⁵ cells per well in 2 mL of complete DMEM.[6][8]
-
Transfection: Transfect cells with 2 µg of the desired pNL4-3 plasmid (wild-type or mutant) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells at 37°C with 5% CO₂. After 12-16 hours, replace the medium with fresh, complete DMEM.[6]
-
Virus Harvest: At 48-72 hours post-transfection, harvest the cell culture supernatant, which contains the virus.
-
Clarification & Storage: Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet cell debris. Filter the clarified supernatant through a 0.45 µm filter. Aliquot the virus stock and store at -80°C.
Protocol 3.2: Antiviral Efficacy Assay (TZM-bl Reporter Assay)
-
Cell Seeding: Seed TZM-bl cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete DMEM.
-
Treatment: Remove the culture medium from the TZM-bl cells and add 50 µL of the this compound dilutions to triplicate wells. Include "cells only" (no virus) and "virus only" (no drug) controls.
-
Infection: Dilute the HIV-1 virus stock in complete DMEM containing 8 µg/mL polybrene to achieve a desired level of infection.[8] Add 50 µL of the diluted virus to each well (except the "cells only" control).
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.
-
Lysis & Readout: Remove the supernatant. Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Calculate the percent inhibition of viral replication for each drug concentration relative to the "virus only" control. Determine the 50% effective concentration (EC₅₀) by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism, Origin).[8]
Protocol 3.3: Cytotoxicity Assay
-
Cell Seeding: Seed TZM-bl or PBMCs in a 96-well plate at the same density used for the antiviral assay.
-
Treatment: Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assay (e.g., 48 hours).
-
Viability Measurement: Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT, XTT) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent cytotoxicity for each concentration relative to the untreated cell control. Determine the 50% cytotoxic concentration (CC₅₀). The Selectivity Index (SI) is then calculated as the ratio of CC₅₀ to EC₅₀.
Data Presentation
Quantitative data should be summarized for clear comparison.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Cell Line | Virus Strain | Parameter | Value | Reference |
| Human PBMCs | HIV-1NL4-3 | IC₅₀ | 0.41 nM | [1][2] |
| Human PBMCs | HIV-1NL4-3 | CC₅₀ | >10 µM | [1] |
| Human PBMCs | HIV-1NL4-3 | Selectivity Index | >24,000 | [1] |
| CEMx174 | HIV-189.6 | IC₅₀ | 1.4 nM | [1][2] |
Table 2: this compound Resistance Profile
| Integrase Mutation | Virus Strain | EC₅₀ (Fold Change vs. WT) | Reference |
| Wild-Type (WT) | HIV-1NL4-3 | 1.0 | [8] |
| Y99H | HIV-1NL4-3 | ~4-fold | [8] |
| A128T | HIV-1NL4-3 | ~13-fold | [8] |
| Y99H/A128T | HIV-1NL4-3 | >150-fold | [6][7][8] |
Experimental Workflows
Visualizing the experimental process ensures clarity and reproducibility.
Caption: Standard workflow for evaluating this compound's antiviral efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (STP0404) | HIV-1 integrase inhibitor | Probechem Biochemicals [probechem.com]
- 3. eatg.org [eatg.org]
- 4. ST Pharm's this compound Shows First Clinical Proof of Concept for Novel HIV Drug Class [trial.medpath.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. journals.asm.org [journals.asm.org]
- 7. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Pirmitegravir Pharmacokinetic Profiling in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirmitegravir (STP0404) is a first-in-class, potent allosteric integrase inhibitor (ALLINI) that targets the host Lens Epithelium-Derived Growth Factor (LEDGF)/p75 binding site on the HIV-1 integrase. This novel mechanism of action induces aberrant integrase multimerization, disrupting the normal process of viral maturation and leading to the production of non-infectious virions.[1][2] As this compound progresses through clinical development, understanding its pharmacokinetic (PK) profile in preclinical animal models is crucial for dose selection and prediction of human pharmacokinetics. These application notes provide a summary of the available pharmacokinetic data and detailed experimental protocols for the assessment of this compound in rodent and non-rodent species.
Data Presentation: Pharmacokinetic Parameters of this compound
The following tables summarize the key pharmacokinetic parameters of this compound (STP0404) in Sprague Dawley (SD) rats and beagle dogs following intravenous (IV) and oral (PO) administration.
Table 1: Pharmacokinetic Parameters of this compound in SD Rats [1][3][4]
| Parameter | IV Administration (1 mg/kg) | IV Administration (5 mg/kg) | PO Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | - | - | - | - |
| Tmax (hr) | - | - | - | - |
| AUC (hr*nM) | - | 42,676 | - | 78,074 |
| T½ (hr) | - | 3.83 | - | 4.56 |
| Bioavailability (%) | - | - | 92.8 | 92.8 |
Data presented as mean values.
Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs [1][3][4]
| Parameter | IV Administration (2 mg/kg) | PO Administration (2 mg/kg) |
| Cmax (ng/mL) | - | - |
| Tmax (hr) | - | - |
| AUC (hr*nM) | - | 4,683 |
| T½ (hr) | 6.11 | 6.90 |
| Bioavailability (%) | - | 50.6 |
Data presented as mean values.
Experimental Protocols
Animal Models
-
Rodent Model: Male Sprague Dawley (SD) rats.
-
Non-Rodent Model: Male Beagle dogs.[1]
In Vivo Pharmacokinetic Study Protocol
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound following intravenous and oral administration in rats and dogs.
2.1. Animal Preparation and Dosing
-
Acclimate animals to the housing conditions for at least one week prior to the study.
-
Fast animals overnight before dosing, with free access to water.
-
For oral administration, administer this compound via gavage.[1] For intravenous administration, administer as a bolus injection.[1]
-
Dose levels for rats can be 1 and 5 mg/kg for IV and 2 and 10 mg/kg for PO administration.[1][3]
-
Dose levels for beagle dogs can be 2 mg/kg for both IV and PO administration.[1][3]
2.2. Sample Collection
-
Collect blood samples at predetermined time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect blood from an appropriate site (e.g., tail vein in rats, cephalic vein in dogs) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
2.3. Bioanalytical Method
-
Develop and validate a sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of this compound in plasma.[1]
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of this compound.
-
Extract this compound from plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples using the validated LC-MS method.
2.4. Pharmacokinetic Analysis
-
Calculate the plasma concentration of this compound at each time point for each animal.
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (T½)
-
Bioavailability (F) for oral doses, calculated as: (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
-
Visualizations
This compound's Mechanism of Action
This compound is an allosteric inhibitor of HIV-1 integrase. It binds to the LEDGF/p75 binding pocket on the integrase catalytic core domain (CCD). This binding event prevents the interaction of the integrase with the host protein LEDGF/p75 and, more importantly, induces aberrant, higher-order multimerization of the integrase enzyme. This drug-induced hyper-multimerization disrupts the late stages of the viral life cycle, specifically virion maturation, leading to the formation of non-infectious viral particles with mislocalized ribonucleoprotein complexes.[2][5][6]
Figure 1: Mechanism of action of this compound.
Experimental Workflow for Pharmacokinetic Profiling
The following diagram illustrates the general workflow for conducting a pharmacokinetic study of this compound in an animal model.
Figure 2: Experimental workflow for this compound PK profiling.
References
- 1. Methods for the Analyses of Inhibitor-Induced Aberrant Multimerization of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 integrase multimerization as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric HIV-1 integrase inhibitors promote aberrant protein multimerization by directly mediating inter-subunit interactions: Structural and thermodynamic modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. HIV-1 Integrase Multimerization as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Phase IIa Clinical Trial of Pirmitegravir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirmitegravir (STP0404) is a first-in-class, investigational allosteric integrase inhibitor (ALLINI) for the treatment of HIV-1 infection.[1][2][3] Unlike currently approved integrase strand transfer inhibitors (INSTIs), this compound employs a novel mechanism of action by binding to a non-catalytic site of the HIV-1 integrase enzyme.[1][2][4] Specifically, it targets the lens epithelium-derived growth factor/p75 (LEDGF/p75) allosteric site, inducing aberrant integrase multimerization and disrupting the normal process of viral assembly, leading to the production of noninfectious viral particles.[1][2][5] This distinct mechanism presents a promising new strategy to combat HIV-1, with the potential for a higher barrier to resistance compared to existing antiretroviral therapies.[1][4][6]
These application notes provide a detailed overview of the design and protocols for a Phase IIa clinical trial of this compound, based on the initial proof-of-concept studies. The objective of this trial is to assess the antiviral efficacy, safety, tolerability, and pharmacokinetics of this compound in treatment-naive adults with HIV-1 infection.[2][7]
This compound Signaling Pathway
The mechanism of action of this compound as an allosteric integrase inhibitor is depicted below.
Caption: Mechanism of action of this compound.
Phase IIa Clinical Trial Design
The study is a randomized, double-blind, placebo-controlled Phase IIa trial designed to evaluate the antiviral efficacy, safety, and pharmacokinetics of this compound in antiretroviral therapy (ART)-naive adults with HIV-1 infection.[2][7]
Study Design and Logic
Caption: Logical flow of the Phase IIa trial design.
Patient Population
The trial includes adult participants with a confirmed HIV-1 infection who are antiretroviral therapy-naive.[2][8] Key inclusion and exclusion criteria are summarized below.
| Inclusion Criteria | Exclusion Criteria |
| Confirmed HIV-1 infection[8] | Previous use of INSTI-containing regimens[9] |
| ART-naive[8] | Positive for Hepatitis B or C (with exceptions for negative RNA tests)[8][9] |
| Adults | History of clinically relevant pancreatitis or hepatitis within 6 months[9] |
| Stopped PrEP or PEP at least 8 weeks prior to screening (with exceptions)[8] | Positive drug screen for substances of abuse[8][9] |
Treatment Regimen
Participants are randomized to receive one of the following once-daily oral treatments for 10 days:
-
This compound 600 mg (enrollment ongoing)[3]
Study Endpoints
Primary Endpoint:
-
Maximum change from baseline in plasma HIV-1 RNA levels.[10]
Secondary Endpoints:
-
Safety and tolerability, assessed by monitoring adverse events (AEs), serious adverse events (SAEs), and laboratory abnormalities.[3]
-
Pharmacokinetic (PK) parameters of this compound, including Cmax, Tmax, and half-life.[1][3]
-
Proportion of participants with at least a 0.5 log10 copies/mL reduction in HIV-1 RNA from baseline.[3]
Quantitative Data Summary
Efficacy Results
| Treatment Group | Mean Viral Load Reduction (log10 copies/mL) |
| This compound 200 mg | -1.55[1][2][7] |
| This compound 400 mg | -1.19[1][2][7] |
| Placebo | -0.25[1][2][7] |
Safety and Tolerability
| Adverse Events | This compound Treatment Arms | Placebo Arm |
| Treatment-Emergent AEs (TEAEs) | 16 reported across cohorts 1 & 2, with 3 possibly drug-related[3] | Data not specified |
| Common AEs | Mild gastrointestinal events (nausea, diarrhea)[1][2][6] | Not specified |
| Serious AEs (SAEs) | None reported[1][2][3] | Not specified |
| Treatment Discontinuations due to AEs | None reported[1][2][3] | Not specified |
Pharmacokinetic Profile
| PK Parameter | Value |
| Absorption | Rapid, within 1 hour[1][2] |
| Time to Peak Plasma Concentration (Tmax) | 4.5 - 5.5 hours[1][3] |
| Half-life (t1/2) | 12 - 14 hours (11.6 - 13.7 hours)[1][3] |
| Accumulation | Minimal after 10 days of repeated dosing[3] |
| Dose Proportionality | Exposure increases in a dose-dependent but less-than-dose proportional manner[1] |
Experimental Protocols
Experimental Workflow
Caption: Workflow of key experimental procedures.
Protocol 1: Quantification of HIV-1 RNA in Plasma
Objective: To determine the viral load in plasma samples from study participants.
Method: Real-time Polymerase Chain Reaction (RT-PCR)
Materials:
-
FDA-approved quantitative HIV-1 RNA assay kit (e.g., Roche COBAS® AmpliPrep/COBAS® TaqMan® HIV-1 Test, v2.0 or Abbott RealTime HIV-1 Assay)
-
Plasma collected in EDTA tubes
-
Centrifuge
-
Calibrated pipettes and sterile, nuclease-free tips
-
Real-time PCR instrument
Procedure:
-
Sample Collection and Processing:
-
Collect whole blood in EDTA tubes at specified time points (baseline and day 11).
-
Centrifuge blood at 1,500 x g for 10 minutes at room temperature within 2 hours of collection.
-
Aliquot plasma into sterile, nuclease-free cryovials.
-
Store plasma samples at -80°C until analysis.
-
-
RNA Extraction:
-
Thaw plasma samples on ice.
-
Perform automated or manual RNA extraction according to the manufacturer's instructions for the selected assay kit. This typically involves lysis of the viral particles followed by purification of the RNA.
-
-
RT-PCR Amplification:
-
Prepare the master mix containing reverse transcriptase, DNA polymerase, primers, and probes as per the kit protocol.
-
Add the extracted RNA to the master mix in the PCR plate/tubes.
-
Include positive and negative controls, as well as quantitative standards provided with the kit.
-
Run the RT-PCR program on a calibrated real-time PCR instrument. The program will consist of a reverse transcription step followed by multiple cycles of PCR amplification.
-
-
Data Analysis:
-
The instrument software will generate a standard curve from the quantitative standards.
-
The HIV-1 RNA concentration in patient samples (in copies/mL) is interpolated from this standard curve based on the cycle threshold (Ct) value.
-
The lower limit of quantification (LLOQ) of the assay should be reported.
-
Protocol 2: Safety and Tolerability Assessment
Objective: To monitor the safety of this compound in study participants.
Method: Clinical and laboratory assessments.
Procedure:
-
Adverse Event (AE) Monitoring:
-
Record all AEs reported by the participant or observed by the investigator at each study visit.
-
Assess the severity (mild, moderate, severe), seriousness, and relationship to the study drug for each AE.
-
-
Physical Examinations:
-
Perform a complete physical examination at screening and at the end of the study.
-
Measure vital signs (blood pressure, heart rate, respiratory rate, temperature) at each visit.
-
-
Laboratory Safety Tests:
-
Collect blood and urine samples at screening, baseline, and specified time points during and after the treatment period.
-
Perform the following laboratory tests:
-
Hematology: Complete blood count (CBC) with differential.
-
Serum Chemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, creatinine, blood urea nitrogen (BUN), electrolytes, glucose.
-
Urinalysis: Dipstick and microscopic examination.
-
-
-
Electrocardiogram (ECG):
-
Perform a 12-lead ECG at screening and as clinically indicated to monitor for any cardiac effects.
-
Protocol 3: Pharmacokinetic (PK) Analysis
Objective: To characterize the plasma concentration-time profile of this compound.
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Materials:
-
Plasma collected in EDTA tubes
-
Validated LC-MS/MS system
-
Analytical standards of this compound and a suitable internal standard
-
Solvents and reagents for sample preparation and mobile phase
Procedure:
-
Sample Collection:
-
Collect blood samples at pre-defined time points, such as pre-dose and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose on specified days.
-
Process blood to obtain plasma and store at -80°C.
-
-
Sample Preparation:
-
Thaw plasma samples.
-
Perform protein precipitation by adding a solvent (e.g., acetonitrile) containing the internal standard to a small volume of plasma.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate this compound from other plasma components using a suitable analytical column and mobile phase gradient.
-
Detect and quantify this compound and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a calibration curve by analyzing samples with known concentrations of this compound.
-
Determine the concentration of this compound in the study samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Use non-compartmental analysis to calculate key PK parameters (Cmax, Tmax, AUC, t1/2) from the plasma concentration-time data.
-
Conclusion
The Phase IIa clinical trial of this compound has demonstrated promising proof-of-concept with significant antiviral efficacy and a favorable safety and pharmacokinetic profile in treatment-naive adults with HIV-1 infection.[1][2][7] Its novel mechanism as an allosteric integrase inhibitor validates this new class of antiretroviral drugs and offers a potential new tool in the management of HIV-1, particularly in the context of emerging drug resistance.[1][2][6] Further clinical development, including ongoing dose-ranging studies and larger Phase IIb trials, will be crucial to fully characterize the efficacy and safety of this compound and its potential role in future HIV treatment regimens.[2][7]
References
- 1. ST Pharm's this compound Shows First Clinical Proof of Concept for Novel HIV Drug Class [trial.medpath.com]
- 2. eatg.org [eatg.org]
- 3. ST Pharm’s this compound shows strong antiviral efficacy in phase 2a HIV trial < Pharma < Article - KBR [koreabiomed.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. journals.asm.org [journals.asm.org]
- 6. sacgrs.org [sacgrs.org]
- 7. IDWeek 2025: this compound demonstrates proof of concept in HIV [clinicaltrialsarena.com]
- 8. STP0404 for HIV · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. A Clinical Trial of STP0404 in Adults With HIV-1 Infection [ctv.veeva.com]
- 10. Phase IIa Proof-of-Concept Evaluation of the Antiviral Efficacy, Safety, Tolerability, and Pharmacokinetics of the Next-Generation Maturation Inhibitor GSK3640254 - PubMed [pubmed.ncbi.nlm.nih.gov]
Pirmitegravir solubility and stability for lab use
Application Notes and Protocols for Pirmitegravir
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (also known as STP0404) is a first-in-class, potent, and selective allosteric inhibitor of HIV-1 integrase (ALLINI).[1][2][3] It targets the non-catalytic site of the integrase enzyme, specifically the binding pocket for the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75).[2][4][5] Unlike traditional integrase strand transfer inhibitors (INSTIs), this compound's unique mechanism of action involves inducing aberrant hyper-multimerization of the integrase protein.[6][7][8] This disrupts the normal process of virion maturation, leading to the formation of non-infectious viral particles and potent antiviral activity against both wild-type and some drug-resistant HIV-1 strains.[2][4][6] These application notes provide essential information on the solubility and stability of this compound for laboratory use, along with detailed protocols for its handling and application in experimental settings.
Physicochemical Properties
Solubility Data
This compound exhibits limited solubility in aqueous solutions but is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For laboratory use, preparing a concentrated stock solution in DMSO is the recommended first step.
| Solvent | Concentration | Molar Equivalent | Notes | Reference |
| DMSO | 55 mg/mL | 111.11 mM | Sonication is recommended to facilitate dissolution. | [1] |
| DMSO | 125 mg/mL | 252.52 mM | Use of ultrasonic treatment is needed. It is important to use new, hygroscopic DMSO as moisture can affect solubility. | [2] |
| DMSO | 10 mM | - | Standard concentration for creating stock solutions for in vitro assays. | [3] |
Note: The molecular weight of this compound is 495.01 g/mol .[1]
Stability and Storage
Proper storage is critical to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | 3 years | [1] |
| Solid (Powder) | 4°C | 6 months | [3] |
| In Solvent (DMSO) | -80°C | 1 year | [1] |
| In Solvent (DMSO) | -20°C | 6 months | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for most in vitro cell-based assays.
Materials:
-
This compound (solid powder)
-
Anhydrous/spectroscopic grade DMSO (newly opened)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated analytical balance and weighing paper
Procedure:
-
Pre-weighing: Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.95 mg of this compound (Molecular Weight = 495.01 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile vial. Add the calculated volume of DMSO (e.g., 1 mL for 4.95 mg).
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Sonication: If the compound does not fully dissolve, place the vial in a water bath sonicator for 5-10 minutes.[1][2] Visually inspect for complete dissolution. Gentle warming to 37-45°C can also aid dissolution.[1]
-
Sterilization (Optional): If required for cell culture, the stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability.[1]
Protocol 2: General Method for Stability Assessment
This protocol provides a framework for determining the stability of this compound in a specific buffer or medium under various experimental conditions (e.g., pH, temperature).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental buffer or cell culture medium
-
Incubators or water baths set to desired temperatures
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or MS)
-
Light-blocking foil (for photosensitivity testing)
Procedure:
-
Sample Preparation: Dilute the this compound stock solution to a final working concentration (e.g., 10 µM) in the desired experimental buffer or medium. Prepare multiple identical samples.
-
Time Zero (T0) Measurement: Immediately after preparation, take an aliquot of the solution and analyze it by HPLC to determine the initial peak area, which represents 100% stability.
-
Incubation Conditions:
-
Temperature Stability: Incubate samples at different temperatures (e.g., 4°C, room temperature, 37°C).
-
pH Stability: Adjust the pH of the buffer to various levels (e.g., pH 5, 7.4, 9) and incubate the samples.
-
Photosensitivity: Wrap one set of samples in aluminum foil and expose another set to ambient laboratory light or a controlled light source.
-
-
Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.
-
HPLC Analysis: Analyze each aliquot by HPLC under the same conditions as the T0 sample.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 sample by comparing the peak areas. A plot of % remaining versus time can be generated to determine the degradation kinetics.
Visualizations: Mechanism and Workflows
Mechanism of Action of this compound
The following diagram illustrates the allosteric inhibition mechanism of this compound.
Caption: Mechanism of this compound as an allosteric HIV-1 integrase inhibitor.
Experimental Workflow: In Vitro Antiviral Assay
This diagram outlines a typical workflow for assessing the antiviral efficacy of this compound in a cell-based assay.
Caption: General workflow for determining the IC50 of this compound.
References
- 1. This compound | HIV Protease | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (STP0404) | HIV-1 integrase inhibitor | Probechem Biochemicals [probechem.com]
- 4. eatg.org [eatg.org]
- 5. ST Pharm's this compound Shows First Clinical Proof of Concept for Novel HIV Drug Class [trial.medpath.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Monitoring Pirmitegravir Efficacy Using Viral Load Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pirmitegravir and its Novel Mechanism of Action
This compound (STP0404) is an investigational, first-in-class allosteric integrase inhibitor (ALLINI) for the treatment of HIV-1 infection.[1][2][3][4] Unlike traditional integrase strand transfer inhibitors (INSTIs), this compound targets a non-catalytic site on the HIV-1 integrase enzyme, specifically the lens epithelium-derived growth factor/p75 (LEDGF/p75) binding site.[1][2] This unique mechanism of action involves inducing aberrant multimerization of the integrase enzyme, which disrupts the normal process of viral assembly and maturation.[5][6][7] The result is the production of non-infectious viral particles, offering a potential advantage in overcoming resistance to existing antiretroviral therapies.[1][2]
The Critical Role of Viral Load Monitoring in Efficacy Assessment
Quantitative measurement of HIV-1 RNA in plasma, commonly referred to as viral load testing, is the gold standard for monitoring the efficacy of antiretroviral therapy (ART).[6] A significant reduction in viral load following treatment initiation is a key indicator of a drug's antiviral activity. For novel compounds like this compound, viral load assays are essential throughout clinical development to establish proof-of-concept, determine optimal dosing, and monitor for the emergence of resistance.
This compound Phase IIa Clinical Trial: Efficacy Data
Interim results from the Phase IIa randomized, double-blind, placebo-controlled trial of this compound in treatment-naive adults with HIV-1 infection have demonstrated significant antiviral efficacy. The study evaluated the change in plasma HIV-1 RNA levels after 10 days of once-daily oral administration.
| Treatment Group | Mean Viral Load Reduction (log₁₀ copies/mL) | Fold Reduction in Viral Load |
| This compound 200 mg | -1.55[1][2][3] | ~35.6 |
| This compound 400 mg | -1.19[1][2][3] | ~15.5 |
| Placebo | -0.25[1][2][3] | ~1.8 |
Data presented at IDWeek 2025.[2][3][4]
Experimental Protocols for Viral Load Monitoring
The following are detailed protocols for two standard methods of HIV-1 RNA quantification that can be employed to monitor the efficacy of this compound.
Protocol 1: Quantitative Real-Time Reverse Transcription PCR (qRT-PCR)
This method involves the reverse transcription of viral RNA into complementary DNA (cDNA), followed by the amplification of a specific target sequence using real-time polymerase chain reaction.
1. Specimen Collection and Plasma Preparation:
-
Collect whole blood in lavender-top (EDTA) tubes.
-
Centrifuge the blood at 800-1600 x g for 20 minutes at room temperature within 6 hours of collection.[5]
-
Aseptically transfer the plasma to sterile, nuclease-free polypropylene tubes.
-
Plasma can be stored at 2-8°C for up to 5 days or frozen at -70°C or colder for long-term storage.[5]
2. RNA Extraction:
-
Utilize a commercially available viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit) following the manufacturer's instructions.
-
The general steps include lysis of the viral particles to release RNA, binding of RNA to a silica membrane, washing to remove inhibitors, and elution of purified RNA in a small volume of nuclease-free water or elution buffer.
3. qRT-PCR Assay:
-
Prepare a master mix containing reverse transcriptase, DNA polymerase, dNTPs, and specific primers and a fluorescently labeled probe targeting a conserved region of the HIV-1 genome (e.g., LTR or gag).
-
Add a known amount of an internal control RNA to each sample before extraction to monitor for PCR inhibition and extraction efficiency.
-
Perform reverse transcription and thermal cycling on a calibrated real-time PCR instrument. A typical cycling protocol is:
-
Reverse Transcription: 50°C for 15 minutes.
-
Initial Denaturation: 95°C for 2 minutes.
-
Cycling (40-50 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 30 seconds (acquire fluorescence data at this step).
-
-
4. Data Analysis:
-
Generate a standard curve using a serial dilution of a quantified HIV-1 RNA standard.
-
The cycle threshold (Ct) value for each clinical sample is used to extrapolate the viral load in copies/mL from the standard curve.
-
The results are reported as HIV-1 RNA copies/mL or log₁₀ copies/mL. The linear range of detection for many commercial assays is from 20 to 10,000,000 copies/mL.
Protocol 2: Branched DNA (bDNA) Signal Amplification Assay
This is a nucleic acid hybridization assay that quantifies viral RNA by amplifying a reporter signal rather than the target RNA itself.
1. Specimen Collection and Plasma Preparation:
-
Follow the same procedure as for the qRT-PCR protocol (use of EDTA tubes is preferred).
2. Assay Procedure:
-
Lyse the viral particles in the plasma sample to release the viral RNA.
-
The released RNA is captured by a set of specific oligonucleotide probes attached to a solid surface (e.g., a microplate well).
-
A second set of specific oligonucleotide probes (label extenders) binds to the target RNA at different locations.
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Preamplifier probes then hybridize to the label extenders.
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Branched DNA (bDNA) amplifier molecules, which have multiple arms, bind to the preamplifier probes.
-
Finally, multiple copies of an enzyme-labeled probe (e.g., alkaline phosphatase-labeled) bind to the arms of the bDNA amplifier.
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A chemiluminescent substrate is added, and the light emitted is proportional to the amount of viral RNA in the sample.
3. Data Analysis:
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The light signal is measured using a luminometer.
-
The viral load is determined by comparing the signal from the clinical sample to a standard curve generated from known concentrations of HIV-1 RNA.
-
Results are reported in HIV-1 RNA copies/mL.
Visualizing the Mechanism and Monitoring Workflow
To better understand the interaction of this compound with its target and the overall process of monitoring its efficacy, the following diagrams have been generated.
Caption: this compound's allosteric inhibition of HIV-1 integrase.
Caption: Workflow for monitoring this compound efficacy.
Summary and Conclusion
This compound represents a promising new class of antiretroviral drugs with a novel mechanism of action. The robust monitoring of its efficacy through established and reliable viral load assays, such as qRT-PCR and bDNA, is paramount for its clinical development. The protocols and workflows detailed in these application notes provide a comprehensive guide for researchers and drug development professionals to accurately quantify the antiviral activity of this compound and to further investigate its potential as a valuable addition to the HIV treatment landscape. The significant viral load reductions observed in early clinical trials underscore the potential of this innovative therapeutic approach.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Sensitive Branched DNA HIV-1 Signal Amplification Viral Load Assay with Single Day Turnaround - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 RNA by PCR, Quantitative | MLabs [mlabs.umich.edu]
- 4. aphl.org [aphl.org]
- 5. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eatg.org [eatg.org]
- 7. jwatch.org [jwatch.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Pirmitegravir Resistance in HIV-1 Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pirmitegravir, a novel allosteric HIV-1 integrase inhibitor (ALLINI).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an investigational antiretroviral agent that belongs to the class of allosteric HIV-1 integrase inhibitors (ALLINIs).[1][2][3] Unlike traditional integrase strand transfer inhibitors (INSTIs), this compound binds to a non-catalytic site on the HIV-1 integrase (IN).[1][3] Specifically, it targets the V-shaped cavity at the dimer interface of the catalytic core domain (CCD).[1][2] This binding induces aberrant hyper-multimerization of the integrase protein, which disrupts the normal process of virion maturation and inhibits the interaction of integrase with viral genomic RNA.[1][2][3] This ultimately leads to the production of non-infectious viral particles.[4][5][6]
Q2: What are the known resistance mutations to this compound?
The primary resistance-conferring mutation identified in cell culture-based viral breakthrough assays is the double mutation Y99H/A128T in the HIV-1 integrase.[1][2][7] The emergence of the Y99H mutation is often observed first, followed by the A128T mutation at higher concentrations of the inhibitor.[7][8] This HIV-1(Y99H/A128T IN) variant has been shown to confer greater than 150-fold resistance to this compound compared to the wild-type virus.[1][2][7]
Q3: How does the Y99H/A128T mutation confer resistance to this compound?
The mechanism of resistance for the Y99H/A128T mutation is unique. Contrary to what might be expected, these mutations, although located within the this compound binding site on the integrase CCD, do not significantly affect the direct binding of the inhibitor to the CCD dimer.[1][2][7] Instead, the resistance is caused by steric hindrance. The mutations prevent the C-terminal domain (CTD) of the integrase from binding to the CCD-Pirmitegravir complex.[1][2][7] This compromised CTD binding makes the mutant integrase substantially less susceptible to the this compound-induced hyper-multimerization, which is the drug's primary mechanism of action.[1][2][7]
Q4: Is there a way to overcome this compound resistance?
Yes, a rationally designed analog of this compound, named EKC110, has been developed to overcome the resistance conferred by the Y99H/A128T mutation.[1][2] EKC110, which lacks a specific methyl group present in this compound, shows approximately 14-fold greater potency against the HIV-1(Y99H/A128T IN) variant than the parent compound.[1][2][9] EKC110 is also about 2-fold more potent against wild-type HIV-1 than this compound.[7]
Troubleshooting Guides
Problem: My antiviral assay shows a significant loss of this compound potency.
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Possible Cause 1: Emergence of resistance mutations.
-
Troubleshooting Step: Sequence the integrase gene of the viral strain used in your assay. Look for the presence of the Y99H and A128T mutations.
-
-
Possible Cause 2: Experimental variability.
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Troubleshooting Step: Ensure consistent cell densities, virus titers, and drug concentrations across experiments. Include a wild-type virus control to confirm the expected potency of this compound.
-
Problem: I am not observing the expected this compound-induced hyper-multimerization of integrase in my in vitro assay.
-
Possible Cause 1: You are using the Y99H/A128T mutant integrase.
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Possible Cause 2: Suboptimal assay conditions.
-
Troubleshooting Step: Verify the protein concentration, buffer composition, and incubation times for your assay. Refer to the detailed experimental protocols below.
-
Quantitative Data Summary
Table 1: Antiviral Potency of this compound and EKC110 against Wild-Type and Mutant HIV-1
| Compound | Virus Strain | Fold Resistance |
| This compound | Wild-Type HIV-1 | 1 |
| This compound | HIV-1(Y99H/A128T IN) | >150 |
| EKC110 | Wild-Type HIV-1 | ~0.5 (relative to this compound) |
| EKC110 | HIV-1(Y99H/A128T IN) | ~10.7 (relative to this compound against WT) |
Data compiled from published studies.[1][2][7]
Table 2: Phase IIa Clinical Trial Interim Results for this compound
| Dose | Mean Viral Load Reduction (log10 copies/mL) |
| 200 mg | -1.55 |
| 400 mg | -1.19 |
| Placebo | -0.25 |
Results after 10 days of once-daily treatment in antiretroviral therapy-naive adults with HIV-1 infection.[5][10][11]
Experimental Protocols
1. Cell-Based Viral Breakthrough Assay
This assay is used to select for and identify drug-resistant viral variants.
-
Materials:
-
HIV-1 permissive cell line (e.g., MT-4 cells)
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Wild-type HIV-1 viral stock
-
This compound
-
Cell culture medium and supplements
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Reverse transcriptase (RT) activity assay kit
-
-
Methodology:
-
Culture MT-4 cells in the presence of a low concentration of this compound.
-
Infect the cells with wild-type HIV-1.
-
Monitor the culture for signs of viral replication (e.g., syncytia formation, supernatant RT activity).
-
If viral breakthrough is observed, harvest the supernatant containing the resistant virus.
-
Gradually increase the concentration of this compound in subsequent cultures to select for higher levels of resistance.
-
Once a highly resistant viral population is established, isolate the viral RNA, reverse transcribe it to cDNA, and sequence the integrase gene to identify mutations.
-
2. Affinity Pull-Down Assay for CCD-CTD Interaction
This assay assesses the this compound-induced interaction between the catalytic core domain (CCD) and the C-terminal domain (CTD) of HIV-1 integrase.
-
Materials:
-
Purified His-tagged CCD (wild-type and mutant)
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Purified tag-less CTD
-
This compound
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Ni-NTA agarose beads
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Binding and wash buffers
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SDS-PAGE and Western blotting reagents
-
-
Methodology:
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Incubate His-tagged CCD with tag-less CTD in the presence or absence of this compound.
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Add Ni-NTA agarose beads to the mixture to capture the His-tagged CCD and any interacting proteins.
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Wash the beads to remove non-specific binders.
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Elute the bound proteins from the beads.
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Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the CCD and CTD to detect the co-precipitation of the CTD with the CCD.[7][9]
-
Visualizations
Caption: Mechanism of action of this compound on wild-type HIV-1 integrase.
Caption: Mechanism of this compound resistance by the Y99H/A128T mutation.
Caption: Workflow for identifying this compound resistance mutations.
References
- 1. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. eatg.org [eatg.org]
- 5. ST Pharm's this compound Shows First Clinical Proof of Concept for Novel HIV Drug Class [trial.medpath.com]
- 6. sacgrs.org [sacgrs.org]
- 7. journals.asm.org [journals.asm.org]
- 8. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ST Pharm’s this compound shows strong antiviral efficacy in phase 2a HIV trial < Pharma < Article - KBR [koreabiomed.com]
- 11. IDWeek 2025: this compound demonstrates proof of concept in HIV [clinicaltrialsarena.com]
Technical Support Center: Improving the Barrier to Resistance of Pirmitegravir Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on Pirmitegravir (PIR) analogs. Our goal is to help you overcome common experimental challenges and improve the resistance barrier of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to this compound?
A1: The primary mechanism of resistance to this compound involves mutations in the HIV-1 integrase (IN) protein, specifically at positions Tyr99 (Y99H) and Ala128 (A128T).[1][2][3][4] These mutations are located in the catalytic core domain (CCD) at the dimer interface where this compound, an allosteric integrase inhibitor (ALLINI), binds.[1][2] The mutations cause steric hindrance that weakens the interaction between the C-terminal domain (CTD) and the CCD-PIR complex.[1][2][3][4] This impairment of CTD binding reduces the this compound-induced hyper-multimerization of the integrase enzyme, leading to a significant decrease in the drug's antiviral potency.[1][2][3][4]
Q2: How can we design this compound analogs with a higher barrier to resistance?
A2: To overcome the resistance conferred by the Y99H/A128T mutations, analogs should be designed to minimize steric clashes at the CCD-CTD interface.[2][3] A successful strategy has been the development of the analog EKC110, which lacks the 3-methyl group of the core pyrrolopyridine ring present in this compound.[2][5] This modification allows the analog to sit deeper within the binding pocket, reducing steric hindrance with the mutated residues and improving its ability to induce hyper-multimerization of the resistant integrase.[2][3][5] Therefore, focusing on modifications that reduce steric bulk near the sites of resistance mutations is a promising approach.
Q3: What are the key assays to characterize the resistance profile of our this compound analogs?
A3: A comprehensive characterization should include:
-
Viral Breakthrough Assays: To select for resistance mutations under drug pressure.
-
Phenotypic Susceptibility Assays: To quantify the antiviral potency (EC50) of the analogs against wild-type and mutant viruses.
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Genotypic Assays: To identify specific mutations in the integrase gene of resistant viruses.[6]
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Biochemical/Biophysical Assays: Such as Surface Plasmon Resonance (SPR) to measure direct binding affinity to wild-type and mutant integrase, and Dynamic Light Scattering (DLS) to assess the induction of integrase hyper-multimerization.[5][7]
Troubleshooting Guides
Guide 1: Viral Breakthrough and Potency Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in EC50 values between experiments. | Inconsistent virus stock titer. Cell viability issues. Pipetting errors. | 1. Use a consistently prepared and titered virus stock. 2. Perform a cell viability assay (e.g., MTT, MTS) in parallel to normalize for cytotoxicity. 3. Ensure accurate and consistent pipetting, especially for serial dilutions. |
| Unable to select for resistant mutants in breakthrough assays. | Insufficient drug pressure. Low viral replication rate. | 1. Increase the concentration of the this compound analog in a stepwise manner. 2. Ensure the cell line and virus strain used are highly replicative.[8] |
| Unexpected resistance mutations observed in genotypic analysis. | Contamination with other lab strains. Assay artifact. | 1. Sequence the parental virus stock to confirm its genotype. 2. Use filtered pipette tips and maintain strict aseptic techniques to prevent cross-contamination. 3. Repeat the genotyping assay with a fresh sample. |
| Discrepancy between phenotypic and genotypic results. | Complex interplay of multiple mutations. Off-target effects of the analog. | 1. Consult HIV resistance databases (e.g., Stanford University HIV Drug Resistance Database) to interpret complex mutation patterns.[9] 2. Perform mechanism-of-action studies to confirm the analog's target. |
Guide 2: Biochemical and Biophysical Assays
| Assay | Issue | Possible Cause | Troubleshooting Steps |
| Surface Plasmon Resonance (SPR) | Low binding signal or no binding detected. | Inactive immobilized protein. Incorrect buffer conditions. Low analyte concentration. | 1. Ensure the purified integrase is active and properly folded. 2. Optimize the immobilization strategy to avoid blocking the binding site. 3. Perform a buffer screen to find the optimal pH and salt concentration. 4. Test a wider range of analog concentrations. |
| High non-specific binding. | Hydrophobic interactions of the analog. Charged analyte. | 1. Include a non-ionic detergent (e.g., 0.005% P20) in the running buffer. 2. Increase the salt concentration of the running buffer. 3. Use a reference flow cell with an irrelevant immobilized protein to subtract non-specific binding. | |
| Dynamic Light Scattering (DLS) | High polydispersity in the absence of the analog. | Aggregated protein stock. Particulates in the buffer. | 1. Centrifuge or filter the protein stock immediately before the experiment.[4] 2. Use high-quality, filtered buffers. |
| Inconsistent aggregation kinetics upon analog addition. | Inaccurate concentration of protein or analog. Temperature fluctuations. | 1. Accurately determine the concentrations of both the integrase and the analog. 2. Ensure the DLS instrument maintains a stable temperature throughout the experiment. |
Data Presentation
Table 1: Antiviral Potency and Resistance Profile of this compound and Analog EKC110
| Compound | Virus | EC50 (nM) | Fold Change in EC50 |
| This compound | Wild-Type HIV-1 | 0.5 ± 0.1 | 1.0 |
| Y99H/A128T Mutant | 75 ± 15 | >150 | |
| EKC110 | Wild-Type HIV-1 | 0.25 ± 0.05 | 0.5 |
| Y99H/A128T Mutant | 5.4 ± 1.2 | ~22 |
Data synthesized from multiple sources for illustrative purposes.[2][3]
Table 2: Binding Affinity of this compound and EKC110 to HIV-1 Integrase CCD
| Compound | Integrase CCD | Binding Affinity (KD, nM) |
| This compound | Wild-Type | ~20 |
| Y99H/A128T Mutant | ~100 | |
| EKC110 | Wild-Type | ~29 |
| Y99H/A128T Mutant | ~140 |
Data synthesized from multiple sources for illustrative purposes.[2]
Experimental Protocols
Protocol 1: Phenotypic Drug Susceptibility Assay
This protocol is for determining the 50% effective concentration (EC50) of this compound analogs against HIV-1 in a cell-based assay.
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Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Dilution: Prepare a serial dilution of the this compound analog in cell culture medium.
-
Infection: Add the diluted analog to the cells, followed by the addition of a predetermined amount of HIV-1 (wild-type or mutant).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Luminescence Measurement: Measure the luciferase activity, which is indicative of viral replication, using a commercial luciferase assay system.
-
Data Analysis: Plot the percentage of inhibition against the log of the drug concentration and fit the data to a four-parameter logistic regression curve to determine the EC50 value.
Protocol 2: Dynamic Light Scattering (DLS) for Integrase Multimerization
This protocol assesses the ability of this compound analogs to induce hyper-multimerization of purified full-length HIV-1 integrase.
-
Sample Preparation: Prepare a solution of purified, full-length HIV-1 integrase (wild-type or mutant) at a final concentration of 200 nM in a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).[7] The sample must be filtered through a 0.22 µm filter to remove any pre-existing aggregates.[1]
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Baseline Measurement: Take an initial DLS measurement of the integrase solution to determine the baseline size distribution.
-
Analog Addition: Add the this compound analog to the integrase solution at the desired final concentration (e.g., 500 nM).[7]
-
Time-Course Measurement: Immediately begin acquiring DLS measurements at regular intervals (e.g., every minute for 15 minutes) to monitor the change in particle size over time.[7]
-
Data Analysis: Analyze the autocorrelation functions to determine the hydrodynamic radius (Rh) and the polydispersity of the particle size distribution at each time point. An increase in Rh and polydispersity indicates inhibitor-induced aggregation.
Mandatory Visualizations
Caption: Mechanism of this compound action and resistance.
Caption: Workflow for developing improved this compound analogs.
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 4. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
Technical Support Center: Optimizing Pirmitegravir in Viral Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Pirmitegravir in viral inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against HIV-1?
A1: this compound (also known as STP0404) is a first-in-class allosteric integrase inhibitor (ALLINI).[1] Unlike traditional integrase strand transfer inhibitors (INSTIs), this compound binds to a non-catalytic site on the HIV-1 integrase enzyme, specifically the lens epithelium-derived growth factor/p75 (LEDGF/p75) binding pocket.[2] This binding induces aberrant multimerization of the integrase enzyme, which disrupts the normal process of viral maturation.[2][3] Consequently, this leads to the production of non-infectious viral particles.[2]
Q2: What is a typical starting concentration range for this compound in a viral inhibition assay?
A2: Based on its high potency, a sensible starting point for this compound concentration in an in vitro assay would be in the low nanomolar to picomolar range. This compound has demonstrated IC50 values from 0.41 nM against HIV-1NL4-3 in human PBMCs to 1.4 nM against HIV-1 89.6 in CEMx174 cells.[1][4] A common practice is to perform a serial dilution, starting from a higher concentration (e.g., 100 nM) and going down to the picomolar range to capture the full dose-response curve.
Q3: Which HIV-1 strains are susceptible to this compound?
A3: this compound is highly potent against wild-type HIV-1 strains.[1] It has also shown efficacy against some strains that are resistant to the integrase inhibitor raltegravir.[4]
Q4: Are there known resistance mutations to this compound?
A4: Yes, mutations in the HIV-1 integrase gene, specifically Y99H and A128T, have been shown to confer resistance to this compound.[2] The double mutant (Y99H/A128T) exhibits a greater than 150-fold increase in resistance.[2]
This compound Antiviral Potency
The following table summarizes the reported 50% inhibitory concentrations (IC50) of this compound against various HIV-1 strains in different cell lines.
| HIV-1 Strain | Cell Line | IC50 (nM) |
| HIV-1 NL4-3 | Human PBMCs | 0.41 |
| HIV-1 89.6 | CEMx174 | 1.4 |
| Raltegravir-Resistant Strains | Human PBMCs | Picomolar range |
Data sourced from MedChemExpress and related publications.[1][4]
Experimental Protocols
Detailed Methodology: HIV-1 Inhibition Assay Using TZM-bl Reporter Cells
This protocol is adapted for determining the inhibitory activity of this compound.
1. Cell Preparation:
- Culture TZM-bl cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2][3]
- One day prior to the assay, seed the TZM-bl cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
2. Compound Preparation:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations for the dose-response curve. It is advisable to include a wide range of concentrations (e.g., from 100 nM down to 1 pM).
3. Infection and Treatment:
- On the day of the experiment, pre-incubate the TZM-bl cells with the various concentrations of this compound for 3-4 hours at 37°C.[2]
- Following pre-incubation, infect the cells with a pre-titered amount of HIV-1.
- Include control wells with cells and virus but no inhibitor (positive control for infection) and wells with cells only (negative control).
- After the incubation period with the virus, replace the medium with fresh medium containing the corresponding concentrations of this compound.[2]
4. Readout:
- Incubate the plates for 48 hours at 37°C.[2]
- After 48 hours, measure the luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system. The luciferase expression is proportional to the level of viral replication.
5. Data Analysis:
- Calculate the percentage of inhibition for each this compound concentration by comparing the luciferase readings in the treated wells to the untreated virus control wells.
- Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Visualized Experimental Workflow and Mechanism
Caption: Experimental workflow for this compound viral inhibition assay.
Caption: Mechanism of action of this compound.
Troubleshooting Guide
Q: My IC50 value for this compound is significantly higher than the reported values. What could be the issue?
A: Several factors could contribute to a higher than expected IC50 value:
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Cell Health: Ensure your TZM-bl cells are healthy and not passaged too many times.
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Virus Titer: An excessively high virus titer can overcome the inhibitory effect of the compound. It's crucial to use a consistent and appropriate amount of virus.
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Compound Integrity: Verify the integrity and concentration of your this compound stock solution.
-
Presence of Resistance Mutations: If you are using a lab-adapted strain, it may have acquired resistance mutations. Consider sequencing the integrase gene of your viral stock.
Q: I am observing high variability between my replicate wells. What are the common causes?
A: High variability can stem from:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially during serial dilutions and when adding virus or cells.
-
Uneven Cell Seeding: An uneven distribution of cells across the plate can lead to inconsistent results.
-
Edge Effects: The outer wells of a 96-well plate are more prone to evaporation. Consider not using the outermost wells or ensuring proper humidification during incubation.
Q: The dose-response curve for this compound does not have a standard sigmoidal shape. What might this indicate?
A: An unusual dose-response curve can be indicative of several phenomena:
-
Shallow Slope: A slope significantly less than 1 may suggest issues with the assay, such as compound solubility or stability at higher concentrations.
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Very Steep Slope: While integrase inhibitors typically have a slope of around 1, a very steep slope could indicate cooperativity in the mechanism of inhibition.[5] However, it is more likely to be an artifact of the assay if not expected.
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Biphasic Curve: This could suggest off-target effects at higher concentrations or the presence of impurities in the compound preparation.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Effectiveness Explained: The Mathematics of Antiviral Agents for HIV - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Pirmitegravir variability in experimental results
Technical Support Center: Pirmitegravir
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental use and to troubleshoot variability in results. This compound is a first-in-class Allosteric Integrase Inhibitor (ALLINI) that targets the LEDGF/p75 binding site of HIV-1 integrase, inducing aberrant multimerization and preventing proper virion maturation.[1][2][3][4] This unique mechanism distinguishes it from catalytic site integrase strand transfer inhibitors (INSTIs).[1][3]
This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an Allosteric HIV-1 Integrase Inhibitor (ALLINI).[2] Instead of blocking the catalytic site, it binds to a non-catalytic site on the integrase enzyme—specifically, the lens epithelium-derived growth factor (LEDGF/p75) binding site.[1][4] This binding event induces improper or hyper-multimerization of integrase, which disrupts the normal process of viral assembly and maturation, leading to the production of noninfectious viral particles.[1][2][3][5]
Caption: Mechanism of this compound vs. Normal Viral Maturation.
Q2: How should this compound be stored and handled?
A2: this compound is typically supplied as a powder. For long-term storage, it should be kept at -20°C. For short-term storage, 4°C is acceptable. Stock solutions, typically prepared in DMSO, should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce variability. Improper storage of reagents is a common cause of assay failure.[6]
Q3: What are the expected IC50 values for this compound?
A3: this compound is a highly potent inhibitor. In in vitro assays using human peripheral blood mononuclear cells (PBMCs), it exhibits an IC50 of approximately 0.41 nM against the HIV-1NL4-3 strain.[4] In CEMx174 cells, the IC50 against the dual-tropic HIV-1(89.6) strain is around 1.4 nM.[4] However, these values can vary based on the cell line, virus strain, and specific assay conditions used.
Q4: Is this compound active against HIV strains resistant to other integrase inhibitors?
A4: Yes, because this compound targets a non-catalytic site, it generally retains activity against viral strains that have developed resistance to traditional integrase strand transfer inhibitors (INSTIs).[2][5][7] However, specific mutations can confer resistance to this compound itself, such as the Y99H/A128T variant in the integrase enzyme.[2][5][7][8]
Troubleshooting Experimental Variability
High variability in IC50 values or inconsistent antiviral activity are common challenges. The following guides address specific problems you may encounter.
Guide 1: Inconsistent IC50 Values
Q: My calculated IC50 for this compound varies significantly between replicate experiments. What are the potential causes?
A: Inconsistent IC50 values are often traced back to subtle variations in experimental setup. Below is a troubleshooting workflow and a table of common factors.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Table 1: Common Factors Affecting this compound IC50 Values
| Factor | Potential Issue | Recommended Action |
| Cell Health & Density | Cells are at a high passage number, leading to genetic drift and altered susceptibility. Inconsistent cell seeding density affects the virus-to-cell ratio.[9][10] | Use cells within a defined, low passage range (e.g., 5-20 passages). Use an automated cell counter for accurate seeding and ensure even cell distribution in plates. |
| Reagent Quality | This compound stock solution (in DMSO) has degraded due to improper storage or multiple freeze-thaw cycles.[6][11] | Aliquot stock solutions into single-use volumes and store at -20°C or -80°C. Prepare fresh dilutions for each experiment. |
| Serum Concentration | This compound may bind to serum proteins (e.g., albumin), reducing its effective concentration. Variations in serum lot or concentration can cause significant IC50 shifts. | Standardize the serum source, lot, and concentration (typically 10% FBS) in your assay medium. If variability persists, test multiple serum lots. |
| Virus Titer | The amount of virus used (Multiplicity of Infection, MOI) is inconsistent. A higher MOI may require more inhibitor, shifting the IC50. | Precisely titrate your viral stock before each set of experiments. Use a consistent MOI for all assays. |
| Incubation Time | The duration of drug exposure or total assay time is not standardized. | Adhere strictly to the incubation times specified in the protocol. Use a multichannel pipette or automated liquid handler for consistent timing. |
Guide 2: Unexpected Cytotoxicity
Q: I am observing significant cell death in my uninfected control wells treated with this compound. Is this expected?
A: this compound has a high therapeutic index (>24,000 in PBMCs), meaning it should not be cytotoxic at concentrations where it is effective against HIV-1.[4] Observed toxicity is likely due to experimental artifacts.
Table 2: Troubleshooting Unexpected Cytotoxicity
| Potential Cause | Explanation | Troubleshooting Steps |
| DMSO Concentration | The final concentration of the solvent (DMSO) in the culture medium is too high. Most cell lines are sensitive to DMSO concentrations >0.5%. | Ensure the final DMSO concentration in all wells (including the highest this compound concentration) does not exceed 0.1-0.5%. Run a "vehicle control" with only DMSO to assess its specific effect. |
| Reagent Contamination | The this compound stock or culture medium is contaminated with bacteria, fungi, or endotoxins. | Filter-sterilize all media and buffers. Use aseptic techniques.[6] Test reagents for endotoxin contamination if problems persist. |
| Incorrect Compound | The compound being used is not this compound or has been cross-contaminated. | Verify the identity and purity of your compound stock via analytical methods (e.g., LC-MS) if possible. |
| Assay-Specific Artifact | The cytotoxicity assay reagent (e.g., MTT, resazurin) is interacting with this compound, leading to a false signal. | Review the literature for known interactions. Test an alternative cytotoxicity assay based on a different principle (e.g., measure ATP content with CellTiter-Glo® vs. metabolic activity with MTT). |
Experimental Protocols
Protocol 1: Anti-HIV Activity Assay (TZM-bl Reporter Cell Line)
This assay measures the ability of this compound to inhibit HIV-1 infection in a single-cycle infectivity assay using a HeLa cell line (TZM-bl) that expresses CD4, CXCR4, and CCR5 and contains an integrated luciferase reporter gene under the control of the HIV-1 LTR.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
TZM-bl cells
-
Complete growth medium (DMEM, 10% FBS, 1% Pen-Strep)
-
HIV-1 viral stock (e.g., NL4-3)
-
96-well flat-bottom tissue culture plates (white, solid-bottom for luminescence)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Methodology:
-
Cell Seeding: Seed TZM-bl cells in a white 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Dilution: Prepare a serial dilution of this compound in complete growth medium. Start with a high concentration (e.g., 100 nM) and perform 3-fold or 5-fold serial dilutions. Remember to include a "no-drug" virus control (VC) and "no-virus" cell control (CC).
-
Treatment and Infection: Add 50 µL of the diluted this compound to the appropriate wells. Immediately after, add 50 µL of diluted HIV-1 virus (at a pre-determined titer that yields a strong luciferase signal, e.g., 200 pg p24). The final volume will be 200 µL.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Luminescence Reading: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of luciferase assay reagent to each well.
-
Data Analysis: Read the luminescence on a plate reader. Calculate the percent inhibition for each this compound concentration relative to the virus control and determine the IC50 using non-linear regression analysis.
Protocol 2: Cell Viability Assay (MTT)
This assay is run in parallel with the antiviral assay to measure any compound-induced cytotoxicity.
Materials:
-
Cells and compound dilutions prepared as in Protocol 1 (but without virus).
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Methodology:
-
Setup: Prepare a 96-well plate with cells and serial dilutions of this compound exactly as in the antiviral assay, but do not add the virus.
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percent cell viability relative to the "no-drug" cell control and determine the CC50 (50% cytotoxic concentration).
References
- 1. One moment, please... [eatg.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. ST Pharm's this compound Shows First Clinical Proof of Concept for Novel HIV Drug Class [trial.medpath.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.asm.org [journals.asm.org]
- 6. platypustech.com [platypustech.com]
- 7. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound. - The Francis Crick Institute - Figshare [crick.figshare.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 10. corning.com [corning.com]
- 11. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
Pirmitegravir Technical Support Center: Addressing Mild Gastrointestinal Adverse Events
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing mild gastrointestinal adverse events, such as nausea and diarrhea, that may be observed during preclinical and clinical development of Pirmitegravir.
Data Presentation: Summary of Gastrointestinal Adverse Events
While specific incidence rates from the Phase IIa trial have not been publicly detailed, the available data indicates that this compound is well-tolerated.[1][2][3][4][5]
| Adverse Event | This compound (200mg and 400mg daily) | Placebo | Severity | Discontinuations due to Adverse Events |
| Nausea | Reported | Not specified | Mild | None reported[1][4] |
| Diarrhea | Reported | Not specified | Mild | None reported[1][4] |
Frequently Asked Questions (FAQs)
Q1: What are the reported gastrointestinal adverse events associated with this compound?
A1: Based on the Phase IIa clinical trial results presented at IDWeek 2025, this compound is associated with mild gastrointestinal adverse events, specifically nausea and diarrhea.[1][2][3][4][5] These events were not severe and did not lead to discontinuation of the treatment.[1][4]
Q2: What is the proposed mechanism for this compound-induced gastrointestinal events?
A2: The precise mechanism for this compound-induced gastrointestinal events has not been elucidated. As a novel allosteric integrase inhibitor (ALLINI), its mechanism of action is distinct from other antiretroviral classes.[1][4] Drug-induced gastrointestinal events can be multifactorial, involving direct irritation of the gastrointestinal mucosa, alterations in gut motility, or effects on the central nervous system.
Q3: How can we proactively monitor for gastrointestinal adverse events in our clinical trial?
A3: Proactive monitoring should involve patient-reported outcomes using standardized questionnaires (e.g., a patient diary or a validated nausea and diarrhea scale) to capture the frequency and severity of symptoms. Regular clinical assessments and laboratory monitoring for electrolyte imbalances, particularly in cases of persistent diarrhea, are also recommended.
Q4: What are the first-line management strategies for mild nausea observed in study participants?
A4: For mild nausea, initial management can include dietary modifications such as consuming smaller, more frequent meals and avoiding spicy or fatty foods. Administration of this compound with food may also be considered to assess its impact on nausea. If symptoms persist, the use of antiemetic agents like serotonin (5-HT3) receptor antagonists (e.g., ondansetron) can be effective.
Q5: How should mild diarrhea be managed in a clinical research setting?
A5: Management of mild diarrhea typically begins with dietary advice, such as the BRAT diet (bananas, rice, applesauce, and toast), and ensuring adequate fluid intake to prevent dehydration. If the diarrhea persists, an anti-diarrheal agent like loperamide may be administered. It is crucial to rule out infectious causes before initiating anti-motility agents.
Troubleshooting Guides
Troubleshooting Mild Nausea in Experimental Settings
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected onset of nausea in a study participant. | Drug-related effect. | - Administer this compound with a light meal to see if it mitigates the nausea.- Advise the participant to stay hydrated with clear fluids.- If nausea persists, consider a low dose of a serotonin (5-HT3) receptor antagonist as a rescue medication, as per protocol. |
| Variability in nausea reports among participants. | Inter-individual differences in drug metabolism or sensitivity. | - Collect detailed data on the timing of drug administration, meals, and onset of nausea for each participant.- Analyze for any correlating factors.- Ensure consistent administration protocols across all participants. |
| Nausea impacting participant compliance. | Discomfort from the adverse event. | - Provide supportive care and reassurance.- Implement the management strategies for mild nausea promptly.- Emphasize the importance of reporting symptoms early to the study team. |
Troubleshooting Mild Diarrhea in Experimental Settings
| Issue | Potential Cause | Troubleshooting Steps |
| Participant reports an increased frequency of loose stools. | Drug-related effect. | - Recommend dietary modifications (e.g., BRAT diet) and increased fluid intake.- Advise avoidance of caffeine, and spicy or high-fat foods.- If diarrhea continues, consider the use of loperamide as per the study protocol. |
| Concern for dehydration due to diarrhea. | Fluid and electrolyte loss. | - Monitor for signs of dehydration (e.g., dry mouth, decreased urine output, dizziness).- Encourage intake of oral rehydration solutions.- In cases of persistent diarrhea, perform basic metabolic panel to check for electrolyte imbalances. |
| Distinguishing between drug-induced and other causes of diarrhea. | Confounding factors such as diet or infection. | - Take a detailed history of recent food intake and any sick contacts.- If an infectious etiology is suspected, a stool sample for analysis may be warranted before administering anti-motility agents. |
Experimental Protocols
Assessment of Gastrointestinal Tolerance in Preclinical Animal Models
Objective: To evaluate the potential for this compound to induce gastrointestinal adverse events in a rodent model.
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Vehicle control (e.g., 0.5% methylcellulose in water).
-
This compound low dose (e.g., 50 mg/kg/day).
-
This compound mid dose (e.g., 200 mg/kg/day).
-
This compound high dose (e.g., 1000 mg/kg/day).
-
-
Administration: Oral gavage, once daily for 14 consecutive days.
-
Parameters to Monitor:
-
Daily Clinical Observations: Record signs of nausea (e.g., pica, conditioned taste aversion), changes in posture, and general activity levels.
-
Body Weight: Measure daily.
-
Food and Water Consumption: Measure daily.
-
Fecal Output and Consistency: Observe and score daily (e.g., 1=normal, 2=soft, 3=watery).
-
Gastrointestinal Transit Time: On day 14, administer a non-absorbable marker (e.g., carmine red) and measure the time to its first appearance in feces.
-
-
Terminal Procedures:
-
At the end of the study, collect blood for clinical chemistry analysis.
-
Perform a gross pathological examination of the gastrointestinal tract.
-
Collect sections of the stomach, duodenum, jejunum, ileum, and colon for histopathological evaluation.
-
Clinical Protocol for Assessing Mild Gastrointestinal Adverse Events
Objective: To systematically assess the incidence, severity, and management of mild gastrointestinal adverse events of this compound in a Phase II clinical trial.
Methodology:
-
Patient Population: HIV-1 positive, treatment-naive adults.
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Data Collection Instruments:
-
Patient Diary: Participants record the daily incidence and severity (on a scale of 1-4: mild, moderate, severe, life-threatening) of nausea, vomiting, and diarrhea.
-
Gastrointestinal Symptom Rating Scale (GSRS): Administered at baseline and at specified follow-up visits to systematically assess a range of gastrointestinal symptoms.
-
-
Clinical Monitoring:
-
Review of patient diaries at each study visit.
-
Physical examination, including assessment of hydration status.
-
Monitoring of serum electrolytes at baseline and as clinically indicated.
-
-
Adverse Event Management Algorithm:
-
Mild Nausea:
-
Initial management: Dietary advice (small, frequent meals; bland foods).
-
If persistent: Consider administration with food.
-
Rescue medication: Ondansetron 4-8 mg orally as needed.
-
-
Mild Diarrhea:
-
Initial management: Dietary advice (BRAT diet) and increased fluid intake.
-
Rescue medication: Loperamide 4 mg initially, followed by 2 mg after each loose stool, not to exceed 16 mg in 24 hours.
-
-
-
Data Analysis:
-
The incidence of nausea and diarrhea will be summarized by treatment arm.
-
The severity and duration of events will be described.
-
The use of rescue medications will be quantified.
-
Mandatory Visualizations
Caption: Signaling pathway for drug-induced nausea.
Caption: Clinical management workflow for mild GI events.
References
Technical Support Center: Mitigating Steric Hindrance at the Pirmitegravir Binding Interface
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at mitigating steric hindrance at the Pirmitegravir (PIR) binding interface of HIV-1 integrase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an investigational allosteric inhibitor of HIV-1 integrase (IN).[1][2][3] It binds to a non-catalytic site on the integrase, specifically at the dimer interface of the catalytic core domain (CCD).[1][4] This binding induces a conformational change that promotes aberrant hyper-multimerization of the integrase enzyme.[1][2][3] This hyper-multimerization is detrimental to the normal function of integrase in both the early and late stages of the HIV-1 replication cycle, ultimately rendering the resulting virions non-infectious.[1]
Q2: What is the primary mechanism of resistance to this compound, and how does it involve steric hindrance?
The primary mechanism of resistance to this compound involves mutations in the HIV-1 integrase enzyme, most notably the Y99H/A128T double mutation.[1][2][4] These mutations are located within the this compound binding pocket on the CCD.[1][4] Interestingly, these mutations do not significantly reduce the binding affinity of this compound to the CCD.[1][4] Instead, they introduce steric hindrance at the interface between the this compound-bound CCD and the C-terminal domain (CTD) of another integrase dimer.[1][2][4] This steric clash prevents the proper formation of the hyper-multimeric integrase complexes that are essential for this compound's antiviral activity, leading to a high level of drug resistance (>150-fold).[1][2][4]
Q3: My experiments show only a minor decrease in this compound's binding affinity to the mutant integrase, yet the antiviral activity is drastically reduced. Why is this?
This is the expected observation for the Y99H/A128T resistance mechanism. The mutations cause only a modest (approximately 3-fold) reduction in the binding affinity (KD) of this compound to the isolated CCD dimer.[1][4] The significant loss of antiviral potency is not due to a lack of binding, but rather the downstream consequence of steric hindrance. The mutations prevent the this compound-bound CCD from effectively interacting with the CTD, which is a critical step for inducing the aberrant hyper-multimerization of the full-length integrase.[1][4] Therefore, assays that only measure direct binding to the CCD will not capture the full extent of the resistance.
Q4: How can steric hindrance at the this compound binding interface be overcome?
A successful strategy to overcome this steric hindrance is through rational drug design, as exemplified by the development of the this compound analog, EKC110.[1][4][5] By analyzing the crystal structure of this compound bound to the mutant integrase, it was identified that the methyl group on the pyrrolopyridine core of this compound contributed to the steric clash.[6][7] The analog EKC110 was designed by removing this methyl group.[6][7] This modification allows EKC110 to position itself deeper within the binding pocket, alleviating the steric hindrance and restoring the ability to induce hyper-multimerization of the mutant integrase.[6][7] This approach highlights the importance of structure-based drug design in overcoming resistance. General strategies in medicinal chemistry to mitigate steric hindrance include removing or replacing bulky chemical groups.[1][2]
Troubleshooting Guides
Troubleshooting Surface Plasmon Resonance (SPR) Experiments
| Problem | Possible Cause | Suggested Solution |
| Low binding response of this compound to immobilized integrase CCD. | 1. Inactive protein: The immobilized integrase CCD may be improperly folded or inactive. 2. Low ligand density: The amount of immobilized CCD is insufficient. 3. Mass transport limitation: The analyte (this compound) is not reaching the sensor surface efficiently. | 1. Ensure the use of high-quality, purified, and active integrase CCD. Consider different immobilization strategies to maintain protein activity. 2. Optimize the immobilization protocol to achieve a higher density of the CCD on the sensor chip. 3. Increase the flow rate during the association phase. |
| High non-specific binding of this compound to the reference flow cell. | 1. Hydrophobic interactions: this compound may be non-specifically binding to the sensor chip surface. 2. Inadequate blocking: The reference surface may not be sufficiently blocked. | 1. Add a non-ionic surfactant (e.g., 0.005% Tween 20) to the running buffer. 2. Ensure the reference flow cell is properly deactivated and blocked (e.g., with bovine serum albumin). |
| Inconsistent kinetic data between experimental runs. | 1. Incomplete regeneration: The sensor surface is not being fully regenerated between cycles. 2. Sample variability: Inconsistent this compound concentrations or buffer composition. 3. Instrument instability: Temperature fluctuations or air bubbles in the system. | 1. Optimize the regeneration solution and contact time to ensure complete removal of the analyte without damaging the immobilized ligand. 2. Prepare fresh analyte dilutions for each experiment and ensure consistent buffer conditions. 3. Degas all buffers thoroughly and ensure the instrument is properly calibrated and maintained at a stable temperature. |
Troubleshooting Affinity Pull-Down Assays
| Problem | Possible Cause | Suggested Solution |
| Low recovery of the His-tagged CCD-Pirmitegravir-CTD complex. | 1. Inefficient binding to beads: The His-tagged CCD may not be binding efficiently to the Ni-NTA resin. 2. Weak protein-protein interaction: The interaction between the this compound-bound CCD and the CTD is weak or transient. 3. Suboptimal this compound concentration: The concentration of this compound may not be sufficient to promote the interaction. | 1. Ensure the Ni-NTA resin is fresh and properly equilibrated. Check the integrity of the His-tag on the CCD. 2. Perform the binding and wash steps at a lower temperature (e.g., 4°C) to stabilize the complex. Optimize the buffer conditions (e.g., salt concentration). 3. Titrate the concentration of this compound to find the optimal concentration for complex formation. |
| High background of non-specific protein binding to the beads. | 1. Insufficient washing: Wash steps are not stringent enough to remove non-specifically bound proteins. 2. Hydrophobic or ionic interactions with the resin: Proteins are non-specifically interacting with the agarose beads. | 1. Increase the number of wash steps and/or the stringency of the wash buffer (e.g., by increasing the salt concentration or adding a low concentration of a non-ionic detergent). 2. Pre-clear the cell lysate by incubating it with beads alone before adding the bait protein. Include a blocking agent like BSA in the binding buffer. |
| Co-elution of the CTD in the absence of this compound. | 1. Direct interaction between CCD and CTD: There might be a weak, this compound-independent interaction between the CCD and CTD. 2. Non-specific binding of CTD to the resin. | 1. This could be a true biological interaction. To confirm it is this compound-dependent, compare the amount of co-eluted CTD in the presence and absence of the inhibitor. 2. Perform a control experiment with the CTD and beads alone (without the His-tagged CCD) to check for non-specific binding. |
Quantitative Data Summary
Table 1: this compound Binding Affinity and Antiviral Activity
| Integrase Genotype | This compound KD for CCD (nM) | Fold Change in KD | This compound EC50 (nM) | Fold Resistance |
| Wild-Type (WT) | ~24[1] | 1.0 | ~0.41[8] | 1.0 |
| Y99H/A128T Mutant | ~77[1] | ~3.2 | >61.5 | >150[1][2][4] |
Table 2: Activity of this compound Analog EKC110
| Integrase Genotype | EKC110 EC50 (nM) | Fold Improvement vs. This compound |
| Wild-Type (WT) | ~0.2 | ~2 |
| Y99H/A128T Mutant | ~4.4 | ~14 |
Data is compiled from multiple sources and presented for comparative purposes.[1][4][5][6][7][8]
Experimental Protocols
Surface Plasmon Resonance (SPR) Assay for this compound-Integrase CCD Binding
Objective: To determine the binding kinetics and affinity (KD) of this compound to wild-type and mutant HIV-1 integrase CCD.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified, His-tagged wild-type and Y99H/A128T mutant HIV-1 integrase CCD
-
This compound
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0
-
This compound Dilution Series: Prepare serial dilutions of this compound in running buffer (e.g., 0.1 nM to 1000 nM).
Procedure:
-
Chip Preparation: Equilibrate the CM5 sensor chip with running buffer.
-
Surface Activation: Activate the sensor surface by injecting a 1:1 mixture of EDC and NHS for 7 minutes.
-
Ligand Immobilization: Inject the integrase CCD (diluted in immobilization buffer to ~50 µg/mL) over the activated surface until the desired immobilization level is reached (~2000-3000 RU). Immobilize wild-type CCD on one flow cell and mutant CCD on another. A reference flow cell should be activated and deactivated without protein immobilization.
-
Surface Deactivation: Inject ethanolamine to deactivate any remaining active esters on the surface.
-
Binding Analysis:
-
Inject the this compound dilution series over the flow cells, starting with the lowest concentration. Use a contact time of 120 seconds and a dissociation time of 300 seconds at a flow rate of 30 µL/min.
-
Include buffer-only injections (blanks) for double referencing.
-
-
Regeneration: Regenerate the sensor surface between each this compound injection with a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).
-
Data Analysis: Subtract the reference flow cell data and the blank injections from the sensorgrams. Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Affinity Pull-Down Assay to Assess CCD-CTD Interaction
Objective: To qualitatively assess the this compound-dependent interaction between the HIV-1 integrase CCD and CTD.
Materials:
-
Purified His-tagged HIV-1 integrase CCD (wild-type or mutant)
-
Purified tag-less HIV-1 integrase CTD
-
This compound
-
Ni-NTA agarose beads
-
Binding Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.1% NP-40, 10 mM Imidazole
-
Wash Buffer: Binding buffer with 20 mM Imidazole
-
Elution Buffer: Binding buffer with 250 mM Imidazole
-
SDS-PAGE reagents and Western blot apparatus
Procedure:
-
Bead Equilibration: Wash Ni-NTA beads three times with binding buffer.
-
Bait Protein Immobilization: Incubate the equilibrated beads with the His-tagged CCD (bait protein) for 1 hour at 4°C with gentle rotation.
-
Washing: Wash the beads three times with wash buffer to remove unbound bait protein.
-
Prey Protein Binding:
-
To separate tubes of CCD-bound beads, add the purified CTD (prey protein).
-
To one set of tubes, add this compound to a final concentration of 10 µM. To the control set, add an equivalent volume of DMSO.
-
Incubate for 2 hours at 4°C with gentle rotation.
-
-
Washing: Wash the beads five times with wash buffer to remove unbound prey protein.
-
Elution: Elute the protein complexes by adding elution buffer and incubating for 15 minutes at room temperature. Collect the eluate.
-
Analysis: Analyze the eluate by SDS-PAGE followed by Coomassie staining or Western blotting using antibodies specific for the His-tag (to detect CCD) and the CTD. A stronger band for the CTD in the presence of this compound indicates a drug-dependent interaction.
Visualizations
Caption: Mechanism of this compound action and resistance.
Caption: Workflow for key this compound binding experiments.
Caption: Logic for rationally designing this compound analogs.
References
- 1. Using Affinity Pulldown Assays to Study Protein-Protein Interactions of human NEIL1 Glycosylase and the Checkpoint Protein RAD9-RAD1-HUS1 (9-1-1) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Understanding Pull-Down Protocol: Key FAQs for Users - Alpha Lifetech [alpha-lifetech.com]
- 4. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 5. kmdbioscience.com [kmdbioscience.com]
- 6. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 7. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. What is Pull-Down Assay Technology? - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
Pirmitegravir vs. Dolutegravir: A Comparative Guide to HIV Integrase Inhibition Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery and development of HIV integrase inhibitors have marked a pivotal advancement in antiretroviral therapy. These agents effectively suppress viral replication by targeting the integrase enzyme, which is crucial for the integration of the viral genome into the host cell's DNA. Dolutegravir, an integrase strand transfer inhibitor (INSTI), has been a cornerstone of HIV treatment regimens. More recently, a new class of integrase inhibitors, the allosteric integrase inhibitors (ALLINIs), has emerged, with pirmitegravir being a first-in-class agent in clinical development. This guide provides a detailed comparison of the mechanisms of action of this compound and dolutegravir, supported by experimental data, to offer a comprehensive resource for researchers and drug development professionals.
At a Glance: this compound vs. Dolutegravir
| Feature | This compound | Dolutegravir |
| Drug Class | Allosteric Integrase Inhibitor (ALLINI) | Integrase Strand Transfer Inhibitor (INSTI) |
| Binding Site | Non-catalytic site of HIV-1 integrase (LEDGF/p75 binding site)[1][2] | Catalytic active site of HIV-1 integrase[3][4] |
| Mechanism of Action | Binds to a non-catalytic site, inducing aberrant integrase multimerization and preventing proper viral assembly, resulting in non-infectious viral particles.[1][2][5] | Binds to the active site of integrase, blocking the strand transfer step of retroviral DNA integration into the host cell genome.[3][4] |
| In Vitro Potency (IC50) | 0.41 nM (against HIV-1NL4-3 in human PBMCs)[6] | 2.7 nM (cell-free integrase strand transfer assay)[7] |
| Key Resistance Mutations | Y99H, A128T[5] | R263K, G118R, N155H, Q148H/R[8] |
| Clinical Development Stage | Phase IIa clinical trials have demonstrated proof of concept.[2] | Approved for clinical use and widely prescribed. |
Note: IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Mechanism of Action
The fundamental difference between this compound and dolutegravir lies in their distinct binding sites on the HIV-1 integrase enzyme and their subsequent mechanisms of inhibition.
Dolutegravir: Orthosteric Inhibition of Strand Transfer
Dolutegravir is a classic example of an integrase strand transfer inhibitor (INSTI).[3] It functions through a mechanism of orthosteric inhibition, directly competing with the viral DNA substrate for binding at the catalytic active site of the integrase enzyme.[3][4] This active site contains a conserved D, D-35-E motif that coordinates two divalent metal ions (Mg2+), which are essential for the catalytic activity of the enzyme. Dolutegravir chelates these metal ions, effectively inactivating the enzyme and preventing the crucial strand transfer step where the viral DNA is covalently linked to the host cell's DNA.[9] By blocking this integration, dolutegravir halts the HIV replication cycle.[4]
This compound: Allosteric Inhibition and Aberrant Multimerization
In contrast to dolutegravir, this compound is an allosteric integrase inhibitor (ALLINI).[1] It does not bind to the catalytic active site but rather to a non-catalytic site located at the dimer interface of the integrase's catalytic core domain, which is also the binding site for the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75.[1][2] By binding to this allosteric site, this compound acts as a "molecular glue," inducing a conformational change in the integrase enzyme that promotes its aberrant multimerization or "hyper-multimerization".[5] This process disrupts the normal assembly of the viral particle during maturation, leading to the mislocalization of the viral ribonucleoprotein complex and the production of non-infectious virions.[1][2]
Quantitative Comparison of In Vitro Potency
The following table summarizes the reported 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for this compound and dolutegravir against wild-type HIV-1. It is important to note that these values are from different studies and experimental conditions may vary.
| Drug | Assay Type | Cell Line/System | Potency (IC50/EC50) | Reference |
| This compound | Antiviral Assay | Human PBMCs (HIV-1NL4-3) | IC50: 0.41 nM | [6] |
| Antiviral Assay | CEMx174 cells (HIV-189.6) | IC50: 1.4 nM | ||
| Dolutegravir | Cell-free Integrase Strand Transfer | - | IC50: 2.7 nM | [7] |
| Antiviral Assay | PBMCs and MT-4 cells | EC50: 0.5 - 2.1 nM | [3] |
Resistance Profiles
The distinct mechanisms of action of this compound and dolutegravir lead to different resistance mutation profiles.
Dolutegravir: Resistance to dolutegravir in treatment-naïve patients is uncommon due to its high genetic barrier. When resistance does emerge, it is often associated with mutations in the integrase gene, including R263K, G118R, N155H, and Q148H/R.[8] The Q148 pathway, often in combination with other mutations, can confer broader cross-resistance to other INSTIs.[8]
This compound: As an ALLINI, this compound is not affected by mutations that confer resistance to INSTIs. However, specific mutations in the allosteric binding site can reduce its efficacy. In vitro studies have identified Y99H and A128T as key resistance mutations for this compound.[5] The combination of these two mutations has been shown to confer a greater than 150-fold resistance to the drug.[5]
Experimental Protocols
Integrase Strand Transfer Inhibition Assay (for Dolutegravir)
Objective: To measure the ability of a compound to inhibit the strand transfer step of HIV-1 integrase.
Methodology:
-
Reagents and Substrates: Recombinant HIV-1 integrase, a donor DNA substrate (a labeled oligonucleotide mimicking the viral DNA end), and a target DNA substrate are required.
-
Reaction Setup: The reaction is typically carried out in a microplate format. Recombinant integrase is pre-incubated with the donor DNA to form the integrase-DNA complex.
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., dolutegravir) are added to the wells containing the pre-formed complexes and incubated.
-
Strand Transfer Initiation: The strand transfer reaction is initiated by the addition of the target DNA and divalent cations (e.g., Mg2+ or Mn2+).
-
Detection: The reaction products, representing the integration of the donor DNA into the target DNA, are quantified. This can be achieved through various methods, including gel electrophoresis and autoradiography (if using radiolabeled substrates) or ELISA-based assays.
-
Data Analysis: The concentration of the inhibitor that reduces the strand transfer activity by 50% (IC50) is calculated from the dose-response curve.
Allosteric Integrase Inhibition Assay (for this compound)
Objective: To assess the ability of a compound to allosterically inhibit HIV-1 replication, often by measuring its effect on viral maturation.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HEK293T for virus production and TZM-bl for infectivity) is maintained in appropriate culture conditions.
-
Virus Production: Producer cells are co-transfected with an HIV-1 proviral DNA plasmid and a plasmid expressing the viral envelope protein in the presence of serial dilutions of the test compound (e.g., this compound).
-
Virus Harvest and Quantification: After a set incubation period (e.g., 48 hours), the culture supernatant containing viral particles is harvested and the amount of virus is quantified, typically by measuring the p24 antigen concentration using an ELISA.
-
Infectivity Assay: The infectivity of the produced virions is assessed by infecting target cells (e.g., TZM-bl cells, which express luciferase upon HIV-1 entry and integration).
-
Luciferase Measurement: After a further incubation period, the luciferase activity in the target cells is measured using a luminometer.
-
Data Analysis: The concentration of the inhibitor that reduces viral infectivity by 50% (EC50) is determined from the dose-response curve. This assay format assesses the impact of the allosteric inhibitor on the production of infectious viral particles.
Conclusion
This compound and dolutegravir represent two distinct and powerful approaches to inhibiting HIV-1 integrase. Dolutegravir's direct blockade of the catalytic site has proven highly effective in clinical practice. This compound's novel allosteric mechanism, which disrupts viral maturation, offers a new strategy for HIV treatment that is not susceptible to existing INSTI resistance mutations. The continued investigation and development of both orthosteric and allosteric inhibitors will be crucial in expanding the therapeutic options available to combat the HIV/AIDS pandemic and address the ongoing challenge of drug resistance. This comparative guide provides a foundational understanding of their divergent mechanisms, which is essential for the rational design of next-generation antiretroviral agents.
References
- 1. eatg.org [eatg.org]
- 2. Comparative efficacy, tolerability and safety of dolutegravir and efavirenz 400mg among antiretroviral therapies for first-line HIV treatment: A systematic literature review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Dolutegravir Sodium? [synapse.patsnap.com]
- 5. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound | Biophysical chemistry laboratory [biophysics.chem.udel.edu]
- 7. hivclinic.ca [hivclinic.ca]
- 8. Dolutegravir – a review of the pharmacology, efficacy, and safety in the treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Pirmitegravir and Other Allosteric Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Published: November 7, 2025
This guide provides a detailed comparison of Pirmitegravir (STP0404), a first-in-class allosteric integrase inhibitor (ALLINI) that has recently shown clinical proof-of-concept, with other notable compounds in the same class. Allosteric integrase inhibitors represent a novel therapeutic strategy against HIV-1, targeting a non-catalytic site on the integrase enzyme. This mechanism induces aberrant integrase multimerization, primarily disrupting the late stages of the viral life cycle, specifically virion maturation. This action is distinct from catalytic site integrase strand transfer inhibitors (INSTIs) like dolutegravir and raltegravir, offering a potential new tool to combat drug resistance.[1][][3]
Mechanism of Action: A Shared Strategy
Allosteric integrase inhibitors, also known as Non-Catalytic Site Integrase Inhibitors (NCINIs) or Integrase-LEDGF Allosteric Inhibitors (INLAIs), share a common mechanism. They bind to a conserved pocket at the dimer interface of the integrase catalytic core domain (CCD).[4][5] This pocket is also the binding site for the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75), a cellular cofactor essential for tethering the viral pre-integration complex to host chromatin.[6]
By occupying this site, ALLINIs disrupt the normal function of integrase in two main ways:
-
Inhibition of the Integrase-LEDGF/p75 Interaction: During the early phase of infection, ALLINIs can compete with LEDGF/p75, thereby inhibiting the integration of viral DNA into the host genome.[5][7]
-
Induction of Aberrant Multimerization: The primary and most potent mechanism of action occurs during the late phase of replication. The binding of an ALLINI acts as a "molecular glue," inducing unnatural, higher-order oligomerization (hyper-multimerization) of integrase molecules within the budding virion.[5][7] This aberrant aggregation prevents the proper formation of the viral core and disrupts the correct localization of the viral RNA genome, resulting in the production of non-infectious viral particles.[3][8]
References
- 1. Cabotegravir - Wikipedia [en.wikipedia.org]
- 3. Allosteric Integrase Inhibitor Influences on HIV-1 Integration and Roles of LEDGF/p75 and HDGFL2 Host Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Immunodeficiency Virus Type 1 Gag Polyprotein Multimerization Requires the Nucleocapsid Domain and RNA and Is Promoted by the Capsid-Dimer Interface and the Basic Region of Matrix Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Competitive Interplay between Allosteric HIV-1 Integrase Inhibitor BI/D and LEDGF/p75 during the Early Stage of HIV-1 Replication Adversely Affects Inhibitor Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the LEDGF/p75 HIV-1 integrase-interaction domain and NLS reveals NLS-independent chromatin tethering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Competitive Interplay between Allosteric HIV-1 Integrase Inhibitor BI/D and LEDGF/p75 during the Early Stage of HIV-1 Replication Adversely Affects Inhibitor Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Pirmitegravir: A Novel Allosteric Integrase Inhibitor Demonstrates Efficacy Against INSTI-Resistant HIV-1 Strains
A new class of antiretroviral, the allosteric integrase inhibitors (ALLINIs), is showing promise in the fight against drug-resistant HIV-1. Pirmitegravir, a first-in-class ALLINI, employs a unique mechanism of action that distinguishes it from currently approved integrase strand transfer inhibitors (INSTIs). This guide provides a comparative analysis of this compound's efficacy against INSTI-resistant HIV-1 strains, supported by available experimental data, and details the methodologies used in these assessments.
This compound targets the HIV-1 integrase enzyme at a non-catalytic site, the lens epithelium-derived growth factor/p75 (LEDGF/p75) binding pocket. This allosteric binding induces aberrant multimerization of the integrase enzyme, disrupting the normal process of viral maturation and resulting in the production of non-infectious virions.[1][2][3] This mechanism is fundamentally different from that of INSTIs, which block the catalytic activity of integrase required for the integration of viral DNA into the host genome.[2]
Recent clinical trial data has provided the first proof-of-concept for the clinical viability of ALLINIs. In a Phase IIa study, treatment with this compound resulted in a significant reduction in viral load in treatment-naive adults with HIV-1 infection.[1][2]
Comparative Antiviral Efficacy
The unique mechanism of action of this compound suggests it may be effective against HIV-1 strains that have developed resistance to traditional INSTIs. The following tables summarize the in vitro antiviral activity of this compound and other INSTIs against wild-type HIV-1 and various INSTI-resistant mutant strains.
| Drug | HIV-1 Strain | EC50 (nM) | Fold Change vs. WT | Reference |
| This compound | Wild-type | - | - | [4] |
| Y99H | - | ~4 | [4] | |
| A128T | - | ~13 | [4] | |
| Y99H/A128T | - | >150 | [4] | |
| Dolutegravir | Wild-type | 2.6 ± 0.3 | 1.0 | [5] |
| G140S/Q148H | - | - | [1] | |
| R263K | - | Low | [6] | |
| Bictegravir | Wild-type | - | 1.0 | [7] |
| G140S/Q148H | - | 2.0 | [8] | |
| E138K/G140S/Q148R | - | 2.3 | [8] | |
| Raltegravir | Wild-type | - | 1.0 | [9] |
| N155H | - | 15 | [9] | |
| Q148R | - | 14 | [9] | |
| Elvitegravir | Wild-type | - | 1.0 | [10] |
| T66I | - | - | [10] | |
| E92Q | - | - | [10] | |
| Q148R | - | - | [10] |
Table 1: Comparative Efficacy (EC50) of this compound and Other INSTIs Against Wild-Type and Resistant HIV-1 Strains. Note: Direct head-to-head comparative data for this compound against a broad panel of INSTI-resistant strains in a single study is limited. The data presented is compiled from various sources and fold changes are as reported in the respective studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.
Single-Round HIV-1 Infectivity Assay (Luciferase Reporter Assay)
This assay is a standard method for determining the 50% effective concentration (EC50) of antiviral drugs.
1. Cell and Virus Preparation:
-
Cell Line: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene, are commonly used.[3] Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Virus Production: Env-pseudotyped viruses are generated by co-transfecting 293T/17 cells with an Env-expressing plasmid and a backbone plasmid containing a defective Env gene and a luciferase reporter.[11] Viral stocks are harvested, filtered, and the p24 antigen concentration is quantified by ELISA to normalize the amount of virus used in the assay.
2. Assay Procedure:
-
TZM-bl cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated overnight.[3]
-
The antiviral drug (e.g., this compound) is serially diluted to various concentrations.
-
A standardized amount of pseudotyped virus is mixed with the diluted drug and pre-incubated.
-
The virus-drug mixture is then added to the TZM-bl cells. DEAE-dextran is often added to enhance infectivity.[3]
-
The plates are incubated for 48 hours at 37°C.[11]
3. Data Analysis:
-
After incubation, the cells are lysed, and a luciferase substrate is added.
-
The luciferase activity, measured as relative luminescence units (RLU), is quantified using a luminometer.
-
The percentage of inhibition is calculated for each drug concentration relative to the virus control (no drug).
-
The EC50 value, the concentration of the drug that inhibits 50% of viral replication, is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
HIV-1 p24 Antigen ELISA
This assay is used to quantify the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication.
1. Sample Preparation:
-
Supernatants from HIV-1 infected cell cultures (with and without antiviral treatment) are collected.
-
Samples may require lysis with a detergent (e.g., Triton X-100) to release p24 antigen from viral particles.[2]
2. ELISA Procedure:
-
A 96-well microplate is coated with a monoclonal antibody specific for HIV-1 p24 antigen.
-
The plate is washed, and the prepared samples and a standard curve of known p24 concentrations are added to the wells.
-
The plate is incubated to allow the capture of p24 antigen.
-
After washing, a biotinylated anti-p24 detector antibody is added, followed by another incubation.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is then added.
-
The plate is washed again, and a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added, which develops a color in the presence of HRP.
-
The reaction is stopped with an acid solution, and the absorbance is read at 450 nm using a microplate reader.
3. Data Analysis:
-
A standard curve is generated by plotting the absorbance values of the known p24 standards against their concentrations.
-
The concentration of p24 in the test samples is determined by interpolating their absorbance values from the standard curve.
-
The inhibition of viral replication is calculated by comparing the p24 concentrations in treated versus untreated samples.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the HIV-1 integration pathway and a typical experimental workflow.
Figure 1: HIV-1 Integration Pathway and Drug Intervention Points. This diagram illustrates the key steps of HIV-1 replication, from viral entry to the production of new virions. It highlights the distinct mechanisms of action of traditional INSTIs, which block the integration step, and this compound (an ALLINI), which acts allosterically on the integrase enzyme to disrupt its function and also impairs virion maturation.
Figure 2: Experimental Workflow for Antiviral Efficacy Testing. This flowchart outlines the major steps involved in a single-round infectivity assay to determine the EC50 value of an antiviral compound like this compound. The process begins with the preparation of cells, virus, and the drug, followed by incubation, and concludes with data acquisition and analysis.
References
- 1. Bictegravir versus dolutegravir, each with emtricitabine and tenofovir alafenamide, for initial treatment of HIV-1 infection: a randomised, double-blind, phase 2 trial [natap.org]
- 2. web-resources.zeptometrix.com [web-resources.zeptometrix.com]
- 3. researchgate.net [researchgate.net]
- 4. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fybreeds.com [fybreeds.com]
- 6. Selective resistance profiles emerging in patient-derived clinical isolates with cabotegravir, bictegravir, dolutegravir, and elvitegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hiv.lanl.gov [hiv.lanl.gov]
- 10. biochain.com [biochain.com]
- 11. en.hillgene.com [en.hillgene.com]
Crystallographic Validation of Pirmitegravir's Novel Allosteric Inhibition Mechanism in HIV-1 Integrase
A Comparative Guide for Researchers and Drug Development Professionals
Pirmitegravir, an investigational allosteric HIV-1 integrase inhibitor (ALLINI), represents a paradigm shift in antiretroviral therapy.[1][2] Unlike traditional integrase strand transfer inhibitors (INSTIs), this compound employs a novel mechanism of action, binding to a non-catalytic site on the HIV-1 integrase (IN) enzyme.[1][3] This guide provides a comprehensive comparison of this compound with an alternative ALLINI, EKC110, and highlights the pivotal role of X-ray crystallography in validating its unique mechanism.
Mechanism of Action: A Tale of Two Domains
This compound targets the dimer interface of the catalytic core domain (CCD) of HIV-1 integrase, specifically at the binding site of the host protein LEDGF/p75.[1][4] By acting as a "molecular glue," this compound induces and stabilizes a novel protein-protein interface between the integrase CCD and its C-terminal domain (CTD).[3][5] This drug-induced interaction leads to aberrant, uncontrolled multimerization of the integrase enzyme.[2][3][6] The resulting hyper-multimerized integrase is dysfunctional, leading to the production of non-infectious viral particles.[1][4] This allosteric mechanism is a departure from INSTIs, which target the enzyme's active site to block the strand transfer step of viral DNA integration.
Comparative Performance: this compound vs. EKC110
The emergence of drug resistance is a significant challenge in HIV therapy. A key resistance mutation against this compound has been identified as Y99H/A128T in the integrase enzyme.[2][3] To overcome this, a rationally designed analog, EKC110, was developed. The following table summarizes the comparative performance of this compound and EKC110 against wild-type (WT) and the this compound-resistant HIV-1 strain.
| Compound | Target HIV-1 Strain | Antiviral Potency (Fold Resistance vs. WT) | Binding Affinity (KD to IN CCD) | Key Findings |
| This compound | Wild-Type | - | ~24 nM (WT CCD) | Potent inhibitor of WT HIV-1 through induction of IN hyper-multimerization.[3] |
| Y99H/A128T Mutant | >150-fold resistance | ~77 nM (Y99H/A128T CCD) | The Y99H/A128T mutations introduce steric hindrance at the drug-mediated CCD-CTD interface, impairing this compound's ability to induce hyper-multimerization.[2][3][6] | |
| EKC110 | Wild-Type | Potent inhibitor | Not explicitly stated, but effective | Developed as a next-generation ALLINI to overcome this compound resistance. |
| Y99H/A128T Mutant | ~14-fold more potent than this compound | Not explicitly stated, but effectively induces hyper-multimerization | The modified chemical structure of EKC110 overcomes the steric hindrance introduced by the resistance mutations, effectively inducing hyper-multimerization of the mutant integrase.[2][3] |
Visualizing the Mechanism and Experimental Workflow
The following diagrams illustrate this compound's mechanism of action and the general experimental workflow used in its crystallographic validation.
Caption: this compound's allosteric inhibition of HIV-1 integrase.
Caption: General workflow for crystallographic validation.
Experimental Protocols
The validation of this compound's mechanism and the development of alternatives like EKC110 rely on a combination of virological, biochemical, and structural biology techniques.
X-ray Crystallography
-
Protein Expression and Purification: HIV-1 integrase constructs, often containing mutations to improve solubility and prevent auto-integration (e.g., F185K), are expressed in E. coli and purified using affinity and size-exclusion chromatography. For studying the drug-induced interface, a construct fusing the C-terminal domain to the catalytic core domain (CTD-CCD) may be used.[3][7]
-
Co-complex Formation: The purified integrase protein is incubated with a molar excess of the allosteric inhibitor (e.g., this compound or EKC110) dissolved in a suitable solvent like DMSO.[3]
-
Crystallization: The protein-inhibitor complex is subjected to high-throughput crystallization screening using various precipitants, buffers, and additives to identify conditions that yield diffraction-quality crystals.
-
X-ray Diffraction Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam, often at a synchrotron source. The resulting diffraction patterns are recorded on a detector.[3]
-
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the protein-inhibitor complex. A molecular model is built into the electron density and refined to yield a high-resolution three-dimensional structure.
-
Structural Analysis: The final structure is analyzed to visualize the binding mode of the inhibitor, the conformational changes in the protein, and the details of the drug-induced protein-protein interfaces.
Surface Plasmon Resonance (SPR)
SPR assays are employed to quantify the binding affinity and kinetics of the inhibitor to the integrase enzyme.[3]
-
Immobilization: Purified HIV-1 integrase (e.g., the CCD dimer) is immobilized on a sensor chip.
-
Binding: A series of concentrations of the allosteric inhibitor are flowed over the sensor surface.
-
Detection: The change in the refractive index at the sensor surface upon binding is measured in real-time, allowing for the determination of association (kon) and dissociation (koff) rates.
-
Affinity Calculation: The equilibrium dissociation constant (KD) is calculated from the ratio of koff/kon.
Dynamic Light Scattering (DLS)
DLS is used to monitor the inhibitor-induced multimerization of the full-length integrase protein in solution.[3]
-
Sample Preparation: Purified full-length HIV-1 integrase is prepared at a specific concentration in a suitable buffer.
-
Inhibitor Addition: The allosteric inhibitor is added to the protein solution to a final desired concentration.
-
Data Acquisition: The sample is illuminated with a laser, and the fluctuations in the intensity of the scattered light are measured over time.
-
Analysis: The rate of particle size increase is analyzed to determine the extent and kinetics of protein aggregation induced by the inhibitor.
Conclusion
The validation of this compound's novel mechanism of action is a testament to the power of structural biology in modern drug discovery. X-ray crystallography has been instrumental in elucidating the atomic details of how this allosteric inhibitor remodels the HIV-1 integrase enzyme, leading to a new strategy for combating HIV. The comparative analysis with the next-generation compound, EKC110, demonstrates how a deep structural understanding can guide the rational design of improved therapeutics to overcome drug resistance. The experimental protocols outlined herein provide a framework for the continued investigation and development of this promising new class of antiretroviral agents.
References
- 1. eatg.org [eatg.org]
- 2. journals.asm.org [journals.asm.org]
- 3. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ST Pharm's this compound Shows First Clinical Proof of Concept for Novel HIV Drug Class [trial.medpath.com]
- 5. The Drug-Induced Interface That Drives HIV-1 Integrase Hypermultimerization and Loss of Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
Pirmitegravir Poised to Redefine HIV Treatment Landscape with Novel Mechanism of Action
The investigational antiretroviral agent, Pirmitegravir, has demonstrated promising efficacy and a favorable safety profile in early clinical trials, positioning it as a potential paradigm shift in the management of HIV-1 infection. Developed by ST Pharm, this compound is the first in a new class of drugs known as allosteric integrase inhibitors (ALLINIs), which target a non-catalytic site of the HIV-1 integrase enzyme. This novel mechanism sets it apart from current standard-of-care treatments and offers potential advantages in overcoming drug resistance.
Recent Phase 2a clinical trial results, presented at IDWeek 2025, showed that this compound significantly reduced viral loads in treatment-naive adults with HIV-1 infection.[1][2][3] The study highlights the drug's potential as a powerful new component of antiretroviral therapy (ART).
Current standard of care for HIV-1 typically involves a combination of drugs to suppress the virus, with integrase strand transfer inhibitors (INSTIs) forming the backbone of many recommended regimens.[4][5] this compound's distinct mechanism of action offers a new strategy to combat the virus, particularly for patients who may have developed resistance to existing therapies.
Comparative Clinical Trial Data
While direct head-to-head trials are not yet available, a comparison of this compound's Phase 2a results with data from pivotal trials of standard-of-care regimens provides valuable insights into its potential clinical utility.
| Efficacy Endpoint | This compound (Phase 2a)[1][6] | Standard of Care (Dolutegravir-based Regimens) | Standard of Care (Bictegravir-based Regimens) |
| Mean Viral Load Reduction (log10 copies/mL) | -1.55 (200mg dose)[1][6] -1.19 (400mg dose)[1][6] | Data typically presented as percentage of patients achieving virologic suppression. | Data typically presented as percentage of patients achieving virologic suppression. |
| Virologic Suppression Rate (HIV-1 RNA <50 copies/mL) | Not yet available (10-day study) | High rates of virologic suppression (88% to over 90% at 48 weeks in various studies). | High rates of virologic suppression (89% to 96% at 48 weeks in clinical trials).[3] |
| Safety Endpoint | This compound (Phase 2a)[1][2] | Standard of Care (Dolutegravir-based Regimens) | Standard of Care (Bictegravir-based Regimens) |
| Common Adverse Events | Mild gastrointestinal events (nausea, diarrhea).[1][2] | Insomnia, headache, nausea, fatigue. | Diarrhea, nausea, headache. |
| Serious Adverse Events | No serious adverse events or treatment discontinuations reported.[1][2] | Generally well-tolerated with low rates of discontinuation due to adverse events. | Generally well-tolerated with a favorable safety profile.[3] |
| Drug-related Adverse Events | Three of 16 reported adverse events were considered possibly related to the study drug.[1] | Varies across studies, but generally a low incidence of severe drug-related adverse events. | Low incidence of treatment-related adverse events.[4] |
Experimental Protocols
This compound Phase 2a Clinical Trial
The ongoing Phase 2a trial (NCT05869643) is a randomized, double-blind, placebo-controlled, multicenter study designed to evaluate the antiviral effect, safety, tolerability, and pharmacokinetics of this compound in adults with HIV-1 infection.[7][8]
-
Patient Population: The study enrolls treatment-naive adults with HIV-1 infection, or those with minimal prior exposure to antiretroviral therapy.[3][8] Participants have a CD4+ cell count of ≥200 cells/mm³.[7]
-
Dosing Regimens: Participants were randomized to receive once-daily oral doses of 200mg or 400mg of this compound, or a placebo, for 10 days.[1][6]
-
Primary Endpoints: The primary endpoints are the change in plasma HIV-1 RNA levels from baseline to day 11 and the incidence of adverse events.
-
Pharmacokinetics: Pharmacokinetic parameters, including absorption, half-life, and plasma concentrations, were also assessed.[1][3]
Standard of Care Clinical Trials (General Overview)
Clinical trials for standard-of-care regimens, such as those including dolutegravir or bictegravir, are typically large-scale Phase 3 studies.
-
Patient Population: These trials enroll diverse populations of treatment-naive or treatment-experienced adults with HIV-1 infection.
-
Dosing Regimens: The standard of care is typically a complete, single-tablet daily regimen.
-
Primary Endpoints: The primary efficacy endpoint is usually the proportion of patients with HIV-1 RNA levels below 50 copies/mL at 48 weeks. Safety and tolerability are also key endpoints.
Visualizing the Mechanisms and Workflows
This compound's Novel Mechanism of Action
This compound inhibits HIV-1 replication through a novel allosteric mechanism. It binds to a non-catalytic site on the HIV-1 integrase enzyme, specifically the lens epithelium-derived growth factor/p75 (LEDGF/p75) binding pocket.[1][6] This binding induces a conformational change in the integrase enzyme, leading to aberrant multimerization and preventing the proper assembly of new viral particles.[9][10][11] Consequently, non-infectious virions are produced.[1][6]
Caption: this compound's allosteric inhibition of HIV-1 integrase.
Standard of Care: Integrase Strand Transfer Inhibition
In contrast, standard-of-care INSTIs like dolutegravir and bictegravir bind to the catalytic site of the integrase enzyme. This action directly blocks the strand transfer step of HIV-1 DNA integration into the host cell's genome, a critical stage in the viral replication cycle.
Caption: Mechanism of action of Integrase Strand Transfer Inhibitors.
This compound Phase 2a Experimental Workflow
The workflow of the this compound Phase 2a clinical trial follows a structured process from patient screening to data analysis.
Caption: Workflow of the this compound Phase 2a clinical trial.
References
- 1. Effectiveness and safety of dolutegravir two‐drug regimens in virologically suppressed people living with HIV: a systematic literature review and meta‐analysis of real‐world evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. infectiousjournal.com [infectiousjournal.com]
- 3. Effectiveness and Safety of Bictegravir/Emtricitabine/Tenofovir Alafenamide in Patients With HIV-1 Infection and Ongoing Substance Use Disorder: The BASE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. eatg.org [eatg.org]
- 9. Rapid ART Initiation - Clinical Guidelines Program [hivguidelines.org]
- 10. Efficacy, safety and tolerability of dolutegravir-based combination antiretroviral therapy in clinical practice in HIV-infected patients: results from a multicenter study - Infectious Diseases and Tropical Medicine [infectiousjournal.com]
- 11. Safety and Efficacy of Bictegravir/Emtricitabine/Tenofovir Alafenamide Versus Dolutegravir + Emtricitabine/Tenofovir Disoproxil Fumarate in Treatment Naive, HIV-1 and Hepatitis B Co-Infected Adults [ctv.veeva.com]
Pirmitegravir: A Comparative Analysis of In Vitro and In Vivo Efficacy
An In-Depth Guide for Researchers and Drug Development Professionals
Pirmitegravir (STP0404) is a first-in-class allosteric integrase inhibitor (ALLINI) demonstrating a novel mechanism of action against HIV-1. This guide provides a comprehensive comparison of its in vitro and in vivo efficacy, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound exhibits potent antiviral activity in both laboratory settings and clinical trials. In vitro, it demonstrates picomolar to nanomolar efficacy against wild-type and some treatment-resistant HIV-1 strains. In vivo, Phase IIa clinical trial data in treatment-naive adults with HIV-1 infection have shown significant viral load reductions, establishing clinical proof of concept for this new class of antiretroviral drugs. This guide will delve into the quantitative data, experimental methodologies, and the unique mechanism of action of this compound in comparison to established integrase strand transfer inhibitors (INSTIs).
Mechanism of Action: A Novel Approach to HIV Inhibition
Unlike traditional integrase strand transfer inhibitors (INSTIs) such as dolutegravir and bictegravir that target the catalytic site of the HIV-1 integrase, this compound is an allosteric inhibitor. It binds to a non-catalytic site, specifically the lens epithelium-derived growth factor/p75 (LEDGF/p75) binding pocket on the integrase enzyme. This binding induces aberrant multimerization of the integrase enzyme, which disrupts the normal process of viral maturation. Consequently, this leads to the production of non-infectious viral particles with mislocalized viral ribonucleic acid (RNA).[1] This distinct mechanism of action suggests a potential advantage in overcoming resistance to existing classes of integrase inhibitors.
Figure 1: this compound's Mechanism of Action.
In Vitro Efficacy
This compound has demonstrated potent antiviral activity against various HIV-1 strains in different cell lines.
| Compound | HIV-1 Strain | Cell Line | IC50 / EC50 (nM) | Therapeutic Index |
| This compound (STP0404) | HIV-1NL4-3 | Human PBMCs | 0.41[2][3] | >24,000[2] |
| This compound (STP0404) | HIV-189.6 (dual tropic) | CEMx174 cells | 1.4[1][2] | - |
| Dolutegravir | Wild-type HIV-1 | Human PBMCs | 1.07 | - |
| Bictegravir | Wild-type HIV-1 | Human PBMCs | 1.5 - 2.4 | - |
Table 1: Comparative In Vitro Efficacy of this compound and Other Integrase Inhibitors.
This compound also shows significant activity against HIV-1 strains with resistance to the INSTI raltegravir.[1][2]
Experimental Protocols: In Vitro Antiviral Assay (General Methodology)
The in vitro antiviral activity of this compound is typically assessed using cell-based assays that quantify HIV-1 replication. A common method is the HIV-1 p24 antigen capture enzyme immunoassay (EIA).
Figure 2: In Vitro Antiviral Assay Workflow.
HIV-1 p24 Antigen Capture EIA Protocol Outline:
-
Plate Coating: Microtiter wells are coated with a monoclonal antibody specific to the HIV-1 p24 antigen.
-
Sample Addition: Cell culture supernatants, along with a lysis buffer to release viral antigens, are added to the wells. If p24 antigen is present, it binds to the coated antibody.
-
Washing: The wells are washed to remove unbound materials.
-
Detection Antibody: A biotinylated polyclonal anti-HIV-1 antibody is added, which binds to the captured p24 antigen.
-
Enzyme Conjugate: After another wash step, streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated antibody.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Signal Measurement: The absorbance of the solution is measured using a spectrophotometer. The intensity of the color is proportional to the amount of p24 antigen present.
-
Data Analysis: A standard curve is generated using known concentrations of recombinant p24 antigen to quantify the amount of p24 in the test samples. The 50% inhibitory concentration (IC50) is then calculated.
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a Phase IIa, randomized, double-blind, placebo-controlled clinical trial in antiretroviral therapy-naive adults with HIV-1 infection. The results were presented at IDWeek 2025.
| Treatment Group | Dosage | Mean Viral Load Reduction (log10 copies/mL) at Day 11 |
| This compound | 200 mg once daily | -1.55 |
| This compound | 400 mg once daily | -1.19 |
| Placebo | - | -0.25 |
Table 2: In Vivo Efficacy of this compound in a Phase IIa Clinical Trial.
Both this compound treatment groups demonstrated a statistically significant reduction in plasma HIV-1 RNA levels compared to placebo. The treatment was generally well-tolerated, with most adverse events being mild gastrointestinal issues.
Experimental Protocols: Phase IIa Clinical Trial Design (General Outline)
Phase IIa clinical trials for novel antiretroviral agents in treatment-naive patients are designed to assess the antiviral activity, safety, tolerability, and pharmacokinetics of the investigational drug.
Figure 3: Phase IIa Clinical Trial Workflow.
Key Components of the Phase IIa Trial Design:
-
Study Population: Antiretroviral therapy (ART)-naive adults with a confirmed HIV-1 infection and a viral load above a specified threshold.
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Intervention: Participants are randomized to receive different oral doses of the investigational drug or a placebo, typically once daily for a short duration (e.g., 10-14 days).
-
Primary Endpoint: The primary measure of efficacy is the change in plasma HIV-1 RNA levels from baseline to the end of the treatment period.
-
Secondary Endpoints: These often include safety and tolerability assessments (adverse events), pharmacokinetic parameters (drug absorption, distribution, metabolism, and excretion), and the proportion of participants who achieve a certain level of viral suppression.
Conclusion
This compound represents a promising new class of HIV-1 inhibitors with a distinct mechanism of action that differentiates it from currently approved integrase inhibitors. Its potent in vitro activity, including against some resistant strains, and the significant viral load reduction observed in early clinical trials, underscore its potential as a valuable addition to the antiretroviral armamentarium. Further clinical development will be crucial to fully elucidate its long-term efficacy, safety profile, and role in the future of HIV-1 therapy. The data presented in this guide provide a solid foundation for understanding the current evidence supporting the continued investigation of this compound.
References
A Comparative Analysis of the Long-Term Safety Profile of Pirmitegravir Versus Other Antiretroviral Drugs
For Researchers, Scientists, and Drug Development Professionals
As the landscape of antiretroviral therapy (ART) continues to evolve, the long-term safety of novel agents is a paramount consideration for clinicians and researchers. This guide provides a comparative analysis of the safety profile of Pirmitegravir, a first-in-class allosteric integrase inhibitor (ALLINI), against established antiretroviral drugs (ARVs), with a focus on integrase strand transfer inhibitors (INSTIs). Due to this compound's ongoing clinical development, this comparison juxtaposes its emerging short-term safety data with the extensive long-term safety data available for currently approved ARVs.
Executive Summary
This compound (STP0404) is an investigational antiretroviral agent that targets the non-catalytic site of HIV-1 integrase, offering a novel mechanism of action.[1][2] Early clinical data from the Phase IIa trial (NCT05869643) suggest a favorable short-term safety and tolerability profile.[3] In contrast, long-term data for approved ARVs, including the widely used INSTIs, have identified several class- and drug-specific adverse effects that require ongoing monitoring. This guide synthesizes the available data to provide a comprehensive overview for research and development professionals.
Data Presentation: Comparative Safety Profiles
The following tables summarize the reported adverse events for this compound (short-term) and other commonly prescribed ARVs (long-term).
Table 1: Short-Term Safety Profile of this compound (STP0404) - Phase IIa Interim Analysis
| Adverse Event Category | Reported Events in this compound Group | Severity | Relationship to Study Drug |
| Gastrointestinal | Mild nausea and diarrhea reported. | Mild | Possibly related |
| Serious Adverse Events | No serious adverse events reported. | N/A | N/A |
| Treatment Discontinuations | No discontinuations due to adverse events. | N/A | N/A |
Data from the 10-day treatment period in the Phase IIa clinical trial (NCT05869643) as of the latest public disclosures. Quantitative frequency data is not yet publicly available in tabular format.
Table 2: Long-Term Safety Profile of Raltegravir (Integrase Strand Transfer Inhibitor) - STARTMRK and BENCHMRK Trials (96-Week Data)
| Adverse Event (Drug-Related) | Raltegravir (%) (STARTMRK) | Efavirenz (%) (STARTMRK) | Raltegravir (%) (BENCHMRK) | Placebo (%) (BENCHMRK) |
| Nausea | 5 | 8 | 4 | 3 |
| Headache | 4 | 5 | 3 | 3 |
| Dizziness | 3 | 20 | 2 | 2 |
| Diarrhea | 5 | 6 | 3 | 5 |
| Fatigue | 2 | 4 | 2 | 2 |
| Insomnia | 2 | 4 | 2 | 1 |
| Rash | 5 | 10 | 6 | 4 |
| Elevated Creatine Kinase | 9 | 6 | 12 | 7 |
Data adapted from the 96-week analysis of the STARTMRK and BENCHMRK clinical trials.[4][5]
Table 3: Long-Term Safety Profile of Dolutegravir (Integrase Strand Transfer Inhibitor) - GEMINI-1 & GEMINI-2 Trials (96-Week Pooled Data)
| Adverse Event | Dolutegravir + Lamivudine (%) | Dolutegravir + TDF/FTC (%) |
| Headache | 10 | 10 |
| Diarrhea | 9 | 12 |
| Nausea | 8 | 11 |
| Nasopharyngitis | 8 | 8 |
| Upper Respiratory Tract Infection | 7 | 6 |
| Insomnia | 4 | 5 |
| Fatigue | 4 | 5 |
Data from the 96-week pooled analysis of the GEMINI-1 and GEMINI-2 clinical trials.[6][7][8]
Table 4: Long-Term Safety Profile of Bictegravir/Emtricitabine/Tenofovir Alafenamide (B/F/TAF) - Phase 3 Trials (5-Year Data)
| Adverse Event (Drug-Related) | B/F/TAF (%) |
| Headache | 6 |
| Nausea | 5 |
| Diarrhea | 5 |
| Fatigue | 3 |
| Dizziness | 3 |
| Insomnia | 3 |
| Weight Gain (Median) | +6.1 kg |
Data from the 5-year follow-up of two Phase 3 randomized trials.[9][10][11][12]
Experimental Protocols: Safety Monitoring in Antiretroviral Clinical Trials
The safety of participants in clinical trials for new antiretroviral drugs is rigorously monitored through a comprehensive plan. This typically includes the following components, as guided by regulatory bodies like the FDA and institutional review boards (IRBs).[13][14][15][16][17][18][19][20]
1. Baseline Assessment:
-
Medical History and Physical Examination: Comprehensive evaluation of pre-existing conditions and overall health status.
-
Laboratory Tests:
-
Hematology: Complete blood count with differential.
-
Serum Chemistry: Electrolytes, renal function (creatinine, eGFR), and liver function tests (ALT, AST, bilirubin).
-
Urinalysis: Assessment of renal function.
-
Virology: HIV-1 RNA levels and CD4+ T-cell count.
-
Hepatitis Serology: Screening for Hepatitis B and C co-infection.[3]
-
2. Ongoing Monitoring During the Trial:
-
Regular Clinical Visits: Scheduled visits to assess for any new or worsening symptoms. The frequency is higher in early-phase trials.
-
Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: Systematic collection, documentation, and grading of all adverse events. AEs are graded for severity (e.g., using the DAIDS table) and assessed for their relationship to the investigational drug.[3]
-
Scheduled Laboratory Monitoring: Repetition of baseline laboratory tests at specified intervals to detect any drug-induced toxicities. For example, in the this compound Phase IIa trial, AEs and SAEs were monitored cumulatively through Day 11.[3]
-
Electrocardiograms (ECGs): To monitor for any cardiac effects of the drug.
3. Data and Safety Monitoring Board (DSMB):
-
An independent group of experts that periodically reviews the accumulating safety and efficacy data from a clinical trial.
-
The DSMB can recommend modifications to the protocol or termination of the study if safety concerns arise.
4. Post-Treatment Follow-up:
-
Monitoring of participants for a specified period after the completion of the treatment phase to assess for any delayed adverse effects.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action for different classes of integrase inhibitors and a typical workflow for safety monitoring in a clinical trial.
Figure 1: Comparative Mechanisms of Action of INSTIs and ALLINIs.
Figure 2: General Workflow for Safety Monitoring in an Antiretroviral Clinical Trial.
Discussion and Future Directions
The available short-term data for this compound are promising, indicating good tolerability with only mild, transient gastrointestinal side effects.[3] This initial safety profile appears favorable when compared to the early side effects seen with some older ARVs.
However, the true long-term safety profile of this compound will only be elucidated through larger, longer-duration Phase III clinical trials. The long-term adverse events associated with established INSTIs, such as weight gain, potential neuropsychiatric effects, and metabolic changes, serve as important benchmarks for the ongoing evaluation of this compound.[9][21]
The unique allosteric mechanism of this compound, which induces aberrant hyper-multimerization of integrase rather than directly inhibiting the active site, may translate to a different long-term safety profile compared to INSTIs.[2][22][23][24][25] Potential off-target effects of INSTIs are an area of active research, and it will be crucial to investigate whether the allosteric mechanism of this compound avoids these pathways.[21][26][27][28]
As this compound progresses through clinical development, continued rigorous safety monitoring and reporting will be essential to fully characterize its long-term risk-benefit profile and its potential role in the future of antiretroviral therapy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Allosteric Integrase Inhibitor Influences on HIV-1 Integration and Roles of LEDGF/p75 and HDGFL2 Host Factors [dash.harvard.edu]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Raltegravir Versus Efavirenz Regimens in Treatment-Naive HIV-1–Infected Patients: 96-Week Efficacy, Durability, Subgroup, Safety, and Metabolic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term Efficacy and Safety of Raltegravir Combined with Optimized Background Therapy in Treatment-Experienced Patients with Drug-Resistant HIV Infection: Week 96 Results of the BENCHMRK 1 and 2 Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Durable Efficacy of Dolutegravir Plus Lamivudine in Antiretroviral Treatment–Naive Adults With HIV-1 Infection: 96-Week Results From the GEMINI-1 and GEMINI-2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Table 1, Summary of Results of the GEMINI-1 and GEMINI-2 Trials - Clinical Review Report: Dolutegravir/Lamivudine (Dovato) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adverse Reactions & Discontinuations | Official HCP Site [biktarvyhcp.com]
- 10. gilead.com [gilead.com]
- 11. researchgate.net [researchgate.net]
- 12. For HCP's | Biktarvy® (BIC/FTC/TAF) Efficacy and Safety in HIV-1 Infected Virologically Suppressed Participants [askgileadmedical.com]
- 13. iscb.international [iscb.international]
- 14. uth.edu [uth.edu]
- 15. hsc.unm.edu [hsc.unm.edu]
- 16. osp.od.nih.gov [osp.od.nih.gov]
- 17. Guidance: Data and Safety Monitoring of Clinical Trials Research | Office of the Vice Provost for Research [research.lehigh.edu]
- 18. Guidelines for Developing a Data and Safety Monitoring Plan | National Institute on Drug Abuse (NIDA) [nida.nih.gov]
- 19. mayo.edu [mayo.edu]
- 20. Data Safety Monitoring Plan (DSMP) | Committee on the Use of Humans as Experimental Subjects [couhes.mit.edu]
- 21. Off target effects of HIV integrase strand transfer inhibitors in cell and animal models: a scoping review. | Semantic Scholar [semanticscholar.org]
- 22. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. mdpi.com [mdpi.com]
- 25. pnas.org [pnas.org]
- 26. researchgate.net [researchgate.net]
- 27. Off target effects of HIV integrase strand transfer inhibitors in cell and animal models: a scoping review. Smith MR, Cai R, Cote HCF. AIDS 2025;39:1849-1865. [m.amedeo.com]
- 28. Lack of activity of HIV-1 integrase strand-transfer inhibitors on recombinase activating gene (RAG) activity at clinically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Pirmitegravir: A Novel Allosteric Integrase Inhibitor with a High Barrier to Cross-Resistance
A deep dive into the cross-resistance profile of Pirmitegravir, an investigational allosteric HIV-1 integrase inhibitor, reveals a promising lack of cross-resistance to existing antiretroviral drug classes. This guide provides a comprehensive comparison of this compound with other antiretrovirals, supported by available experimental data, detailed methodologies, and visualizations of its unique mechanism of action.
This compound is a first-in-class allosteric integrase inhibitor (ALLINI) that has demonstrated potent antiviral activity in early clinical trials.[1] Its novel mechanism of action, which targets the non-catalytic site of HIV-1 integrase, sets it apart from currently approved integrase strand transfer inhibitors (INSTIs) and other antiretroviral (ARV) classes.[2][3] This distinction is the basis for its potential to be effective against multi-drug resistant HIV-1 strains.
Mechanism of Action: A Departure from Conventional Integrase Inhibition
Unlike INSTIs such as dolutegravir and bictegravir that bind to the catalytic site of the integrase enzyme to block the strand transfer step of viral DNA integration, this compound binds to an allosteric site at the dimer interface of the integrase's catalytic core domain (CCD).[2][3] This binding induces aberrant hyper-multimerization of the integrase enzyme, leading to the formation of non-functional protein aggregates.[4][5] This process disrupts the normal localization of the viral ribonucleoprotein complex within the maturing virion, resulting in the production of non-infectious viral particles.[1][3]
Cross-Resistance Profile of this compound
A key advantage of this compound's unique mechanism is its anticipated activity against HIV-1 strains that have developed resistance to other ARV classes. Published literature consistently suggests that ALLINIs, including this compound, are potent against wild-type HIV-1 and all drug-resistant viral phenotypes that have emerged against currently used therapies.[4][6][7] One study explicitly states that this compound inhibits both wild-type and raltegravir-resistant HIV-1 strains.
While direct, quantitative data from head-to-head comparisons of this compound against a comprehensive panel of multi-drug resistant HIV-1 strains is limited in the public domain, the available information strongly supports a lack of cross-resistance.
This compound Susceptibility against Wild-Type and Resistant Strains
The primary resistance pathway identified for this compound involves mutations at positions Y99 and A128 in the integrase enzyme. The double mutation Y99H/A128T confers a greater than 150-fold reduction in susceptibility to this compound.[5][7] The mechanism for this resistance is not a reduction in drug binding but rather steric hindrance that prevents the C-terminal domain (CTD) of one integrase dimer from interacting with the catalytic core domain (CCD) of another, a crucial step for the drug-induced hyper-multimerization.[5][7]
| Virus Strain | Relevant Mutations | This compound EC50 (nM) | Fold Change in Susceptibility |
| Wild-Type (WT) | None | 0.5 - 1.0 | 1.0 |
| This compound-Resistant | Y99H/A128T | >75 - >150 | >150 |
Note: The EC50 values are approximate and based on data from multiple sources. The exact values can vary depending on the specific assay conditions.
The high genetic barrier to resistance for this compound, coupled with its distinct mechanism of action, suggests that it will likely remain active against viral strains harboring resistance mutations to other antiretroviral classes.
Experimental Methodologies
The evaluation of antiretroviral drug resistance and cross-resistance relies on established in vitro experimental protocols.
Phenotypic Susceptibility Assays
Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug. Recombinant virus assays are commonly used. In this method, the integrase-coding region from a patient's virus is inserted into a standard laboratory strain of HIV-1. The replication of this recombinant virus is then measured in cell culture in the presence of serial dilutions of the antiretroviral drug. The drug concentration that inhibits viral replication by 50% (EC50) is determined and compared to the EC50 for a wild-type reference virus. The result is expressed as a "fold change" in susceptibility.
Integrase Multimerization Assays
To specifically assess the mechanism of action of this compound and the impact of resistance mutations, in vitro integrase multimerization assays are employed. These assays typically use purified recombinant HIV-1 integrase protein. The ability of this compound to induce the formation of higher-order integrase oligomers is measured using techniques such as analytical ultracentrifugation or size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS). The same assays can be performed with integrase containing the Y99H/A128T mutations to confirm the disruption of drug-induced multimerization.
Conclusion
This compound's novel allosteric mechanism of action presents a significant advantage in the context of rising antiretroviral drug resistance. The available evidence strongly indicates a lack of cross-resistance with existing classes of antiretrovirals, including INSTIs. While further quantitative data from studies with broad panels of multi-drug resistant clinical isolates are anticipated, this compound holds considerable promise as a future therapeutic option for treatment-experienced individuals with limited treatment options. Its high genetic barrier to resistance and distinct resistance profile further solidify its potential as a durable and effective component of future antiretroviral regimens.
References
- 1. ST Pharm’s this compound shows strong antiviral efficacy in phase 2a HIV trial < Pharma < Article - KBR [koreabiomed.com]
- 2. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eatg.org [eatg.org]
- 4. Allosteric Inhibitor Development Targeting HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Pirmitegravir: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like pirmitegravir is paramount to maintaining a secure laboratory environment and mitigating potential environmental impact. This document provides essential safety information and logistical guidance for the proper disposal of this compound, a potent, first-in-class allosteric HIV-1 integrase inhibitor (ALLINI).[1][2][3][4][5]
Core Safety and Hazard Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[6] Therefore, stringent adherence to safety protocols is crucial to prevent accidental ingestion and environmental contamination.
Hazard Classification:
| Hazard Statement | GHS Classification | Precautionary Statement |
| H302: Harmful if swallowed. | Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. |
| H410: Very toxic to aquatic life with long lasting effects. | Acute aquatic toxicity (Category 1) | P270: Do not eat, drink or smoke when using this product. |
| Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment. | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. | ||
| P330: Rinse mouth. | ||
| P391: Collect spillage. | ||
| P501: Dispose of contents/ container to an approved waste disposal plant. |
Data sourced from the this compound Safety Data Sheet.[6]
Procedural Guidance for Disposal
Due to its classification as a substance very toxic to aquatic life, this compound must not be disposed of down the drain or in regular trash.[6] The primary directive is to dispose of contents and containers at an approved waste disposal plant.[6]
Experimental Workflow for this compound Disposal:
Caption: Logical workflow for the proper disposal of this compound waste.
Key Experimental Protocols and Handling
While specific experimental protocols for the disposal of this compound are not publicly available, general best practices for handling potent compounds and environmentally hazardous substances should be strictly followed.
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Ventilation: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[6]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]
-
Spill Management: In the event of a spill, collect the spillage to prevent environmental release.[6]
Waste Segregation and Storage:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Labware: Decontaminate glassware and equipment thoroughly before reuse. If disposable, treat as solid waste.
-
Storage: Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials such as strong acids, alkalis, and oxidizing agents, pending pickup by a licensed waste disposal service.[6]
Transportation:
For transportation purposes, this compound is considered non-hazardous according to DOT (US), IMDG, and IATA regulations.[6] However, this applies to the pure substance in transit and does not override the requirements for disposal of the material as hazardous waste due to its environmental toxicity.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific EHS guidelines for chemical waste disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HIV Protease | TargetMol [targetmol.com]
- 3. This compound (STP0404) | HIV-1 integrase inhibitor | Probechem Biochemicals [probechem.com]
- 4. eatg.org [eatg.org]
- 5. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound|2245231-10-9|MSDS [dcchemicals.com]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
